1-Bromo-2,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZODPOGAZBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513421 | |
| Record name | 1-Bromo-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81044-15-7 | |
| Record name | 1-Bromo-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,6-naphthyridine: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols for its synthesis via a plausible multi-step route are outlined, along with a summary of its known and predicted characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 2,6-naphthyridine scaffold.
Chemical Structure and Identification
This compound is a bicyclic aromatic compound with a molecular formula of C₈H₅BrN₂.[1] The structure consists of two fused pyridine rings with a bromine atom substituted at the C-1 position of the 2,6-naphthyridine core.
Systematic Name: this compound[1] CAS Number: 81044-15-7[1] Molecular Formula: C₈H₅BrN₂[1] Molecular Weight: 209.05 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited in the public domain. The following table summarizes available and predicted properties.
| Property | Value | Source |
| Molecular Weight | 209.05 g/mol | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a multi-step process starting from 4-cyano-3-pyridylacetonitrile. This pathway proceeds through the formation of a key intermediate, 3-amino-1-bromo-2,6-naphthyridine, followed by a deamination reaction.
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
This synthesis is based on a general microwave-assisted protocol for 2,6-naphthyridine derivatives.[2]
Experimental Protocol:
-
Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide in a suitable solvent under microwave irradiation. This step facilitates the cyclization to form the naphthyridine ring system, yielding 3-amino-1-bromo-2,6-naphthyridine.[2]
-
Work-up and Purification: Following the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as recrystallization or column chromatography, to yield pure 3-amino-1-bromo-2,6-naphthyridine.
Synthesis of this compound via Deamination
The conversion of 3-amino-1-bromo-2,6-naphthyridine to this compound can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction.[3]
Experimental Protocol:
-
Diazotization: 3-amino-1-bromo-2,6-naphthyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process converts the primary amino group into a diazonium salt.[3][4]
-
Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide in hydrobromic acid.[5][6] The mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a hydrogen atom (in a variation of the Sandmeyer reaction where the diazonium group is removed).
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
Caption: Synthetic pathway to this compound.
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthyridine ring system. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the bromine substituent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.5-7.8 | d |
| H-4 | ~8.0-8.3 | d |
| H-5 | ~9.0-9.3 | s |
| H-7 | ~8.5-8.8 | d |
| H-8 | ~7.6-7.9 | d |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine (C-1) is expected to have a chemical shift in the range of 140-150 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 140-150 |
| C-3 | 120-125 |
| C-4 | 135-140 |
| C-4a | 145-150 |
| C-5 | 150-155 |
| C-7 | 148-152 |
| C-8 | 120-125 |
| C-8a | 125-130 |
Reactivity and Potential Applications
The bromine atom at the C-1 position of this compound makes it a versatile intermediate for further chemical modifications. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies.
The broader class of 2,6-naphthyridines has been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects. For instance, derivatives of 2,6-naphthyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[4]
Caption: Reactivity of this compound in cross-coupling reactions.
Biological Activity
While specific biological data for this compound is not extensively documented, the 2,6-naphthyridine scaffold is a known pharmacophore with potential therapeutic applications.
Anticancer and Kinase Inhibitory Potential
Derivatives of 2,6-naphthyridine have shown promise as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell signaling pathways.[4] As mentioned, FGFR4 is a notable target for this class of compounds. The development of selective FGFR4 inhibitors is a promising strategy for treating certain types of liver cancer.[4] Further investigation into this compound and its derivatives as kinase inhibitors is warranted.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through a multi-step process, and its reactivity allows for extensive functionalization. While specific biological data for this compound is currently limited, the established activities of the broader 2,6-naphthyridine class provide a strong rationale for its further investigation in drug discovery programs, particularly in the area of oncology. This technical guide provides a foundational understanding of the chemistry and potential of this compound to aid researchers in their future endeavors.
References
1-Bromo-2,6-naphthyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2,6-naphthyridine, a key heterocyclic compound. It details its chemical properties, synthesis, and the broader biological significance of the 2,6-naphthyridine scaffold in medicinal chemistry, particularly in the context of kinase inhibition and cancer therapy.
Core Compound Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 81044-15-7 | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Molecular Weight | 209.04 g/mol | [1] |
Synthesis of 2,6-Naphthyridine Derivatives
A general microwave-assisted synthesis protocol to obtain a related compound, 3-amino-1-bromo-2,6-naphthyridine, is as follows:
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine [2]
-
Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation. This initial step facilitates the formation of the second ring of the naphthyridine core, yielding 3-amino-1-bromo-2,6-naphthyridine.[2]
-
Further Functionalization (Example): This amino-bromo derivative can then undergo further reactions. For instance, diazotization using sodium nitrite and hydrobromic acid can produce 1,3-dibromo-2,6-naphthyridine.[2] This dibrominated compound can then be used as a versatile intermediate for introducing other functional groups.
This synthetic route underscores the role of brominated naphthyridines as key intermediates in the development of more complex molecules with potential therapeutic applications.
Biological Significance and Signaling Pathways
The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of 2,6-naphthyridine have demonstrated significant potential as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition
Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[2] Selective inhibitors of FGFR4 are therefore a promising therapeutic strategy. Novel 2,6-naphthyridine analogues have been developed that show nanomolar potency against HCC cell lines and exhibit high selectivity for FGFR4 over other FGFR family members.[2]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[2] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2.[3]
-
Protein Kinase C (PKC): The 2,6-naphthyridine template has been used to develop potent and selective inhibitors of novel PKC isozymes.[4]
The inhibition of these kinases by 2,6-naphthyridine derivatives can disrupt signaling pathways that are essential for cancer cell proliferation and survival.
FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma
The FGF19-FGFR4 pathway is a critical signaling cascade in the development and progression of some liver cancers.[5]
Caption: FGF19-FGFR4 signaling pathway and the point of inhibition by 2,6-naphthyridine derivatives.
Activation of the FGFR4 receptor by its ligand FGF19 leads to the phosphorylation of FGF receptor substrate 2 (FRS2).[5] This recruits growth factor receptor-bound protein 2 (GRB2), which in turn activates the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, ultimately promoting cell proliferation and survival.[5] 2,6-Naphthyridine-based inhibitors can block this pathway by targeting FGFR4, thereby preventing downstream signaling and inhibiting cancer cell growth.
Experimental Protocols for Biological Evaluation
The biological activity of 2,6-naphthyridine derivatives is often assessed using a variety of in vitro assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 10 µL of a 5 mg/mL solution) to each well.
-
Formazan Formation: Incubate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Radiometric Kinase Assay
A radiometric kinase assay is a common method to determine the inhibitory activity of compounds against specific kinases.[8] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.[8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by spotting the mixture onto phosphocellulose paper which binds the substrate peptide.
-
Washing: Wash the paper to remove unreacted [γ-³²P]ATP.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the kinase activity and the inhibitory effect of the compound.
Caption: General experimental workflow from synthesis to biological evaluation of 2,6-naphthyridine derivatives.
Conclusion
This compound is a valuable chemical entity, serving as a key building block in the synthesis of more complex molecules within the 2,6-naphthyridine class. The broader 2,6-naphthyridine scaffold holds significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The information and protocols provided in this guide are intended to support researchers and scientists in the exploration and development of novel therapeutics based on this important heterocyclic system.
References
- 1. This compound - CAS:81044-15-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of 2,6-Naphthyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential have led to the development of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neurological applications. This technical guide provides a comprehensive overview of the discovery and historical evolution of 2,6-naphthyridine synthesis, presenting key methodologies, detailed experimental protocols, and a comparative analysis of synthetic routes.
From Natural Alkaloid to Privileged Scaffold: A Historical Perspective
The story of 2,6-naphthyridine begins with its discovery as a natural product. 4-Methyl-2,6-naphthyridine was first isolated from the plant Antirrhinum majus (snapdragon). However, the parent 2,6-naphthyridine was first successfully synthesized in 1965 through two independent efforts, marking a pivotal moment in the exploration of this heterocyclic system.
The first synthesis was reported by Giacomello and his team, who utilized a multi-step sequence starting from 3-aminopyridine-4-aldehyde. Shortly after, Tanida and Taurins published their independent synthesis, also starting from a pyridine derivative. These seminal works laid the foundation for the development of more efficient and diverse synthetic strategies in the decades that followed.
The Evolution of Synthetic Strategies
The synthesis of the 2,6-naphthyridine core has evolved significantly since its initial discovery. Early methods often involved multi-step sequences with harsh reaction conditions and moderate yields. However, the increasing importance of this scaffold in drug discovery has spurred the development of more efficient, versatile, and environmentally friendly synthetic routes. These can be broadly categorized as follows:
-
Classical Cyclization Reactions: These methods often involve the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, has been a cornerstone in this area.
-
Modern Cross-Coupling Strategies: The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems. Methods like the Suzuki-Miyaura coupling have been employed to construct the 2,6-naphthyridine skeleton with high efficiency and functional group tolerance.
-
Microwave-Assisted Synthesis: In a push towards greener and more efficient chemistry, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 2,6-naphthyridines. This technology often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.
-
Multi-Component Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the efficient construction of highly substituted 2,6-naphthyridine derivatives.
-
Cycloaddition Reactions: More recent developments include the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions to construct the bicyclic core, offering a novel and powerful disconnection approach.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route to a particular 2,6-naphthyridine derivative depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following tables summarize quantitative data for some of the key synthetic methods discussed.
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |
| Giacomello Synthesis (1965) | 3-Aminopyridine-4-aldehyde, Acetaldehyde | Piperidine, Ethanol, heat | Not explicitly stated in abstract | [1][2] |
| Tanida and Taurins Synthesis (1965) | 4-Cyano-3-pyridylacetonitrile | HBr, then NaNO2/HBr, then N2H4, then CuSO4 | Not explicitly stated in abstract | [3] |
| Friedländer Annulation | 3-Aminopyridine-4-carbaldehyde, Ketone | Base or Acid catalyst, heat | Variable | [4] |
| Microwave-Assisted Synthesis | 4-Cyano-3-pyridylacetonitrile | HBr, NaNO2, N2H4·H2O, CuSO4, Microwave irradiation | Good to excellent | [1] |
| Suzuki-Miyaura Cross-Coupling | 3-Bromo-5-methylpyridine-4-carbaldehyde, (E)-2-Ethoxyvinylboronic acid pinacol ester | Pd(PPh3)4, Na2CO3 | ~15% (overall for 4-methyl-2,6-naphthyridine) | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the literature.
Protocol 1: Synthesis of 2,6-Naphthyridine via Friedländer Annulation (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2,6-naphthyridine derivative.
Protocol 2: Microwave-Assisted Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile
-
Step 1: Cyclization to 3-Amino-1-bromo-2,6-naphthyridine: Suspend 4-cyano-3-pyridylacetonitrile in a suitable solvent and saturate with anhydrous hydrogen bromide gas under microwave irradiation.
-
Step 2: Diazotization and Bromination: Treat the resulting 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite in the presence of hydrobromic acid under microwave irradiation to yield 1,3-dibromo-2,6-naphthyridine.
-
Step 3: Hydrazinolysis: React the 1,3-dibromo-2,6-naphthyridine with hydrazine hydrate in a suitable solvent under microwave irradiation to form 1,3-dihydrazino-2,6-naphthyridine.
-
Step 4: Dehydrazination: Oxidize the 1,3-dihydrazino-2,6-naphthyridine with copper(II) sulfate in a suitable solvent under microwave irradiation to afford the parent 2,6-naphthyridine. The product is then purified by an appropriate method such as column chromatography.
Biological Significance and Signaling Pathways
The therapeutic potential of 2,6-naphthyridine derivatives is vast, with many compounds demonstrating potent activity as inhibitors of key cellular signaling pathways implicated in diseases such as cancer.
FGFR4 Signaling Pathway in Hepatocellular Carcinoma
Certain 2,6-naphthyridine analogues have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC). The binding of the FGF19 ligand to FGFR4 and its co-receptor β-Klotho triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival. Inhibition of FGFR4 by 2,6-naphthyridine derivatives blocks this signaling, leading to anti-tumor effects.
Caption: Inhibition of the FGFR4 signaling pathway by 2,6-naphthyridine derivatives.
CK2 and the Wnt/β-catenin Signaling Pathway
Casein Kinase 2 (CK2) is another important target for 2,6-naphthyridine-based inhibitors. CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a role in cell growth and proliferation. One of the key pathways regulated by CK2 is the Wnt/β-catenin signaling cascade. CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. Inhibition of CK2 by 2,6-naphthyridine derivatives can therefore disrupt this pro-tumorigenic pathway.
Caption: 2,6-Naphthyridine inhibitors target CK2 to modulate the Wnt/β-catenin pathway.
Conclusion
The 2,6-naphthyridine scaffold has a rich history, from its roots as a natural product to its current status as a privileged core in medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has been instrumental in unlocking the full potential of this versatile heterocyclic system. As our understanding of the complex signaling pathways that drive diseases like cancer deepens, the rational design and synthesis of new 2,6-naphthyridine derivatives will undoubtedly continue to be a fruitful area of research, offering hope for the development of new and effective therapies.
References
- 1. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Synthesis of 2,6-naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-naphthyridine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Bromo-2,6-naphthyridine: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 1-Bromo-2,6-naphthyridine. This document compiles predicted and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented is crucial for the characterization and utilization of this compound in synthetic chemistry and drug discovery.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, the NMR data is predicted based on the analysis of closely related naphthyridine derivatives and the known effects of bromine substitution on aromatic systems.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | d | ~8.5 |
| H-4 | ~8.2 - 8.4 | d | ~8.5 |
| H-5 | ~9.2 - 9.4 | s | - |
| H-7 | ~8.8 - 9.0 | d | ~5.5 |
| H-8 | ~7.7 - 7.9 | d | ~5.5 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~140 - 142 |
| C-3 | ~122 - 124 |
| C-4 | ~138 - 140 |
| C-4a | ~135 - 137 |
| C-5 | ~150 - 152 |
| C-7 | ~153 - 155 |
| C-8 | ~120 - 122 |
| C-8a | ~145 - 147 |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C stretching |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~1050 | Strong | C-Br stretch |
| 900-690 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | ~100/~98 | [M]⁺ (Isotopic pattern for one Br atom) |
| 129 | Variable | [M-Br]⁺ |
| 102 | Variable | [C₇H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is used, with a relaxation delay of 2-5 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) and introducing it through a liquid chromatography system or direct infusion into an electrospray ionization (ESI) source.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will produce the molecular ion and characteristic fragment ions. ESI can also be used, which will typically show the protonated molecule [M+H]⁺.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic distribution of the molecular ion peak is compared with the theoretical pattern for a compound containing one bromine atom to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following diagram.
An In-depth Technical Guide to the Physical Properties and Solubility of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of its key physical properties and solubility.
Core Physical and Chemical Properties
This compound is a bromo-substituted derivative of the 2,6-naphthyridine scaffold. While extensive characterization data is not widely published, the following information has been compiled from available sources.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂ | N/A |
| Molecular Weight | 209.05 g/mol | [1] |
| Boiling Point | 351.4 ± 22.0 °C at 760 mmHg | N/A |
| Appearance | Not explicitly reported; parent 2,6-naphthyridine is a white solid.[2] | N/A |
| Melting Point | Not explicitly reported; parent 2,6-naphthyridine melts at 114–115 °C.[2] | N/A |
| Solubility | Specific quantitative data not available. Generally expected to be more soluble in organic solvents than in water. | N/A |
Solubility Profile
For drug development and chemical synthesis, a thorough understanding of a compound's solubility is critical for formulation, reaction optimization, and purification. The following experimental protocol provides a standardized method for determining the solubility of this compound.
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
Determination of Solubility (Shake-Flask Method)
Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Visualizations
Experimental Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel compound like this compound.
Workflow for physical property characterization.
General Drug Discovery and Development Pathway
While no specific signaling pathways involving this compound have been identified in the literature, its structural motif is of interest in drug discovery. The following diagram provides a generalized overview of a typical drug discovery and development pipeline where such a compound might be evaluated.
Generalized drug discovery and development pipeline.
References
The Reactivity Landscape of 1-Bromo-2,6-naphthyridine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing promise as potent inhibitors of key therapeutic targets, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2). The strategic functionalization of this core structure is paramount for the development of novel drug candidates. This in-depth technical guide focuses on the reactivity of the bromine atom in 1-Bromo-2,6-naphthyridine, a versatile building block for the synthesis of diverse 2,6-naphthyridine-based compounds. This document provides a comprehensive overview of its reactivity in various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental protocols and quantitative data to facilitate its application in drug discovery programs.
Reactivity at the C1-Position: A Gateway to Structural Diversity
The bromine atom at the C1 position of the 2,6-naphthyridine core is amenable to a variety of chemical transformations, making it a key handle for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system influences the reactivity of the C-Br bond, rendering it susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a reliable and versatile strategy for the synthesis of a wide array of derivatives.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the C1 position.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. PdCl₂(dppf) (0.03 mmol) is then added, and the reaction mixture is heated to 90°C for 8 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2,6-naphthyridine.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position of the 2,6-naphthyridine core.
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 91 |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 100 | 8 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), and Cs₂CO₃ (1.5 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. 1,4-Dioxane (10 mL), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol) are added. The reaction mixture is heated to 110°C for 12 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 1-(morpholino)-2,6-naphthyridine.
The Sonogashira coupling facilitates the formation of a C-C triple bond, connecting an alkyne to the C1 position of the 2,6-naphthyridine ring. This reaction is valuable for the synthesis of precursors for further transformations or as final products with potential biological activity.
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 82 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 4 | 89 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 85 |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) in degassed THF (10 mL) are added phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 60°C for 6 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 1-(phenylethynyl)-2,6-naphthyridine.
The Heck reaction allows for the vinylation of the C1 position of this compound, leading to the formation of styrenyl-type derivatives.
Table 4: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |
| 3 | Herrmann's Catalyst (1) | - | NaOAc | DMA | 120 | 12 | 88 |
Experimental Protocol: Heck Reaction
A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and Et₃N (1.5 mmol) in DMF (10 mL) is heated at 100°C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic extract is washed with brine, dried, and concentrated. The product, 1-styryl-2,6-naphthyridine, is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNA r)
While less common than palladium-catalyzed reactions for simple aryl bromides, nucleophilic aromatic substitution (SNA r) on the electron-deficient 2,6-naphthyridine ring system can be a viable strategy, particularly with strong nucleophiles and under forcing conditions. The presence of two nitrogen atoms in the bicyclic system activates the ring towards nucleophilic attack.
Table 5: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOMe | MeOH | 120 (sealed tube) | 24 | 65 |
| 2 | NaOMe | DMSO | 150 | 12 | 78 |
Experimental Protocol: Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added sodium methoxide (2.0 mmol). The mixture is heated to 150°C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 1-methoxy-2,6-naphthyridine.
Biological Context: Targeting Kinase Signaling Pathways
Derivatives of 2,6-naphthyridine have demonstrated significant potential as inhibitors of protein kinases involved in cancer progression. Understanding the signaling pathways in which these compounds are active is crucial for rational drug design.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC).[1] 1-substituted 2,6-naphthyridine derivatives have been developed as selective FGFR4 inhibitors.
Caption: FGFR4 signaling pathway and the inhibitory action of 1-substituted-2,6-naphthyridines.
CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation and survival by modulating pathways such as the Akt/GSK-3β/β-catenin signaling cascade.[2]
Caption: CK2 signaling pathway and its inhibition by 2,6-naphthyridine derivatives.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of novel 1-substituted-2,6-naphthyridine derivatives as kinase inhibitors.
Caption: General workflow from synthesis to biological evaluation of 2,6-naphthyridine analogs.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 1-substituted-2,6-naphthyridine derivatives. The reactivity of the C1-bromo group towards various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provides medicinal chemists with a robust toolkit for exploring the structure-activity relationships of this important scaffold. The amenability to nucleophilic aromatic substitution further expands its synthetic utility. The demonstrated potential of 2,6-naphthyridine derivatives as potent kinase inhibitors underscores the importance of developing efficient and scalable synthetic routes to novel analogs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the therapeutic potential of the 2,6-naphthyridine core.
References
Potential Therapeutic Targets for 2,6-Naphthyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,6-naphthyridine derivatives, with a primary focus on their role as kinase inhibitors in oncology. Additionally, it explores their emerging potential in neurodegenerative diseases and as antimicrobial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support further research and drug development efforts.
Core Therapeutic Area: Oncology
Derivatives of 2,6-naphthyridine have shown significant promise as anticancer agents, primarily through the targeted inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2]
Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases.[2] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy for this patient population.[2] A number of 2,6-naphthyridine analogues have been developed as potent and selective FGFR4 inhibitors.[2][3]
| Compound ID | Target Cell Line | IC50 (nM) | Selectivity Notes | Reference |
| Compound 11 | Huh7 (HCC) | <10 | High selectivity over FGFR1-3 | [2][3] |
| Fisogatinib (Reference) | Huh7 (HCC) | Comparable to Cmpd 11 | High selectivity over FGFR1-3 | [3] |
| MFCD00832235 | HepG2 (HCC) | 47,420 ± 12,930 | - | [4] |
| MFCD00204244 | HepG2 (HCC) | 77,830 ± 19,170 | - | [4] |
The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival. 2,6-Naphthyridine-based inhibitors act by blocking the ATP-binding site of the FGFR4 kinase domain, thereby preventing this signaling activation.
FGFR4 Signaling Pathway and Inhibition.
Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in many human cancers, playing a crucial role in cell growth, proliferation, and survival.[2] Consequently, CK2 has emerged as a significant therapeutic target.[1] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2.[2]
| Compound ID | Target | IC50 (nM) | Selectivity Notes | Reference |
| Compound 1c | CK2 | <10 | Higher selectivity than CX-4945 | [5] |
| CX-4945 (Silmitasertib) | CK2 | - | Clinical stage inhibitor | [6] |
| Compound 2 | CK2α/CK2α' | ≤3 | Exquisitely selective chemical probe | [7][8] |
| Compound 10b | CK2α | 36.7 | Excellent selectivity | [9] |
CK2 is a constitutively active kinase that phosphorylates a vast number of substrates, influencing multiple signaling pathways critical for cancer cell survival, such as PI3K/Akt, NF-κB, and Wnt/β-catenin.
CK2 Signaling and Point of Inhibition.
Protein Kinase C (PKC)
A series of 2,6-naphthyridine derivatives have been identified as potent, ATP-competitive inhibitors of Protein Kinase C (PKC) isotypes.[10][11] These compounds show selectivity for the novel PKC isotypes (δ, ε, η, θ) over the classical isotypes.[10][11]
Emerging Therapeutic Areas
Neurodegenerative Diseases
While research is still in its early stages, the inhibition of certain kinases by naphthyridine derivatives suggests their potential therapeutic application in neurodegenerative disorders. For instance, aberrant activity of Cyclin-dependent kinase 5 (CDK5) has been linked to the progression of Alzheimer's and Parkinson's diseases.[12] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors.[12]
Antimicrobial Activity
Naphthyridine derivatives have a history as antimicrobial agents, with the 1,8-naphthyridine nalidixic acid being a notable example.[13] More recently, derivatives of other naphthyridine isomers, including 2,6-naphthyridines, are being explored for their antibacterial and antifungal properties.
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how data for 2,6-naphthyridine derivatives would be presented. Specific MIC data for a broad range of 2,6-naphthyridine derivatives is an active area of research.[13]
| Compound ID | R-Group | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| 1 | H (Parent) | >128 | >128 | >128 | >128 | [13] |
| 2a | 4-Cl-Ph | 16 | 32 | 64 | 32 | [13] |
| 2b | 4-OCH₃-Ph | >128 | >128 | >128 | 64 | [13] |
Experimental Protocols
Synthesis of the 2,6-Naphthyridine Core
A common and environmentally friendly approach for the synthesis of the 2,6-naphthyridine core involves microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile.[2]
General Microwave-Assisted Synthesis Protocol:
-
Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.[2]
-
Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.[2]
-
Hydrazination: The dibromo compound is subsequently reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.[2]
Microwave-Assisted Synthesis Workflow.
In Vitro Kinase Assay (Radiometric)
This is a common method to determine the inhibitory activity of compounds against a specific kinase.[2]
General Radiometric Kinase Assay Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., FGFR4 or CK2), a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.[2]
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.[2]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[1]
-
Stopping the Reaction: Stop the reaction by adding a stopping reagent, such as phosphoric acid.[1]
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.[1]
-
Quantification: Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[2]
Radiometric Kinase Assay Workflow.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.[2]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for 48 or 72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.[2]
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of 2,6-naphthyridine compounds in a living organism.[2]
General Xenograft Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Huh7, Hep3B) into the flank of immunodeficient mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment: Randomly assign tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound).[2] Administer treatment as required (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume periodically throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[2]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.[2]
Conclusion
2,6-Naphthyridine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology.[2] Their demonstrated efficacy as inhibitors of key oncogenic kinases such as FGFR4 and CK2 highlights their importance in drug discovery.[2] The synthetic accessibility of the 2,6-naphthyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents. Further exploration into their potential in treating neurodegenerative diseases and microbial infections is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 10. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
- 12. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Naphthyridine Isomers and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure composed of two fused pyridine rings. These compounds, also known as pyridopyridines or diazanaphthalenes, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse and potent biological activities.[1][2] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with unique physicochemical properties and pharmacological profiles.[3][4] This guide provides a comprehensive overview of the nomenclature of these isomers, their physicochemical properties, detailed synthetic protocols, and a summary of their biological activities, with a focus on quantitative data and relevant cellular pathways.
Nomenclature and Isomers of Naphthyridine
The nomenclature of naphthyridine isomers is determined by the positions of the nitrogen atoms in the fused pyridine rings. The six isomers are:
-
1,5-Naphthyridine
-
1,6-Naphthyridine
-
1,7-Naphthyridine
-
1,8-Naphthyridine
-
2,6-Naphthyridine
-
2,7-Naphthyridine
The numbering of the atoms in the naphthyridine ring system follows the standard IUPAC rules for fused heterocyclic systems, starting from an atom adjacent to the bridgehead carbon and proceeding around the periphery.
Physicochemical Properties of Naphthyridine Isomers
The position of the nitrogen atoms significantly influences the physicochemical properties of the naphthyridine isomers, such as melting point, boiling point, pKa, and solubility. These properties are crucial for their behavior in biological systems and for the design of synthetic routes.
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 75 | 2.91[5][6] |
| 1,6-Naphthyridine | C₈H₆N₂ | 130.15 | 31-38[3] | Not Reported |
| 1,7-Naphthyridine | C₈H₆N₂ | 130.15 | 63-64 | Not Reported |
| 1,8-Naphthyridine | C₈H₆N₂ | 130.15 | 98-99[7] | Not Reported |
| 2,6-Naphthyridine | C₈H₆N₂ | 130.15 | 114-115[3] | Not Reported |
| 2,7-Naphthyridine | C₈H₆N₂ | 130.15 | Not Reported | Not Reported |
Table 1: Physicochemical Properties of Naphthyridine Isomers.
Synthetic Protocols
The synthesis of naphthyridine isomers can be achieved through various established organic reactions. The choice of synthetic route often depends on the desired isomer and the available starting materials. Key synthetic strategies include the Skraup synthesis, Friedländer annulation, and Gould-Jacobs reaction.
Skraup Synthesis of 1,5-Naphthyridine
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines from 3-aminopyridine.
Experimental Protocol:
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine, glycerol, and an oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate) in a round-bottom flask equipped with a reflux condenser. Ferrous sulfate may be added to moderate the reaction.
-
Heating: Heat the mixture carefully. The reaction is exothermic and may become vigorous. Maintain the reaction temperature at approximately 130-140 °C for several hours.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent such as chloroform or diethyl ether. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by steam distillation followed by recrystallization or column chromatography.[1][8]
Friedländer Annulation for the Synthesis of 1,8-Naphthyridine
The Friedländer synthesis provides a versatile route to quinolines and their aza-analogs, including 1,8-naphthyridines, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A gram-scale synthesis in water has been reported, offering a greener alternative.[6][9]
Experimental Protocol (Gram-Scale Synthesis in Water): [9]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.740 mL, 10 mmol) in 10 mL of water.
-
Catalyst Addition: Add choline hydroxide (3 µL, 1 mol%) to the stirred mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Gould-Jacobs Reaction for the Synthesis of 4-Hydroxy-1,5-Naphthyridines
The Gould-Jacobs reaction is a two-step process that is particularly useful for synthesizing 4-hydroxy-substituted quinolines and naphthyridines.
Experimental Protocol: [2]
-
Condensation: React 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction is typically carried out without a solvent or in a high-boiling solvent like ethanol and is heated to drive off the ethanol formed.
-
Cyclization: The resulting intermediate, a substituted aminomethylenemalonate, is cyclized by heating at high temperatures (around 250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Hydrolysis and Decarboxylation: The resulting ester is then saponified with aqueous sodium hydroxide, and the resulting carboxylic acid is decarboxylated by heating in a high-boiling solvent to yield the 4-hydroxy-1,5-naphthyridine.
Biological Activities and Mechanisms of Action
Naphthyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10] The 1,8-naphthyridine scaffold is particularly prominent in medicinal chemistry, forming the core of several antibacterial agents.[7]
Anticancer Activity
Numerous naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases and protein kinases.[9]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Bisleuconothine A | SW480 (Colon) | 2.74[1] |
| Bisleuconothine A | HCT116 (Colon) | 3.18[1] |
| Bisleuconothine A | HT29 (Colon) | 1.09[1] |
| Bisleuconothine A | SW620 (Colon) | 3.05[1] |
| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7[5][9] |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1[5][9] |
| Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1[5][9] |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative 29 | PA-1 (Ovarian) | 0.41[2] |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative 29 | SW620 (Colon) | 1.4[2] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide 47 | MIAPaCa (Pancreatic) | 0.41[2] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide 47 | K-562 (Leukemia) | 0.77[2] |
Table 2: Anticancer Activity of Selected Naphthyridine Derivatives.
Mechanism of Action: Topoisomerase Inhibition
Certain naphthyridine derivatives function as topoisomerase inhibitors, a class of anticancer drugs that interfere with the action of topoisomerase enzymes.[11][12] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between the topoisomerase and DNA, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[12][13]
Mechanism of Action: Kinase Inhibition
Other naphthyridine derivatives act as kinase inhibitors.[14] Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are often overactive in cancer cells, these inhibitors can disrupt the signaling cascades that drive tumor growth. For example, some 1,7-naphthyridine derivatives have been shown to inhibit PIP4K2A, a lipid kinase involved in the PI3K signaling pathway, which is frequently dysregulated in cancer.[15]
Antimicrobial Activity
The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics. Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative.[16] These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[16]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine 63b, 63d | S. aureus, E. coli | 35.5 - 75.5[17] |
| 1,8-naphthyridine-3-carbonitrile ANA-12 | M. tuberculosis H37Rv | 6.25[3] |
| 2,7-naphthyridine derivative 10j | S. aureus | 8[18] |
| 2,7-naphthyridine derivative 10f | S. aureus | 31[18] |
Table 3: Antimicrobial Activity of Selected Naphthyridine Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 17. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 1-Bromo-2,6-naphthyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Overview and Hazard Assessment
1-Bromo-2,6-naphthyridine is a heterocyclic aromatic compound with a molecular formula of C₈H₅BrN₂ and a molecular weight of 209.04 g/mol . While specific toxicological data is unavailable, compounds within the bromo-naphthyridine class are generally considered to be hazardous. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally similar compounds and should be treated as a preliminary assessment.
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available information.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.04 g/mol |
| CAS Number | 81044-15-7 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Safe Handling and Storage
Given the potential hazards, strict adherence to safe handling and storage protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat | ASTM F1001 or EN 374 |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required. | NIOSH or EN 14387 |
Handling Procedures
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent.
Experimental Protocols
The following is a generalized experimental protocol for handling this compound in a research setting. This should be adapted based on the specific requirements of the experiment.
General Protocol for a Small-Scale Reaction
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Assemble and dry all glassware.
-
Prepare all reagents and solvents.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh the required amount of this compound.
-
Add the compound to the reaction vessel.
-
Slowly add other reagents and solvents as per the specific experimental procedure.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction carefully.
-
Perform the extraction and purification steps as required.
-
-
Waste Disposal:
-
All waste materials, including solvents and contaminated consumables, must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Visualized Workflows and Relationships
To aid in understanding the safety and handling procedures, the following diagrams have been created.
1-Bromo-2,6-naphthyridine: A Versatile Heterocyclic Scaffold for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-2,6-naphthyridine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and the versatility of the bromine substituent make it an invaluable scaffold for the synthesis of a diverse range of functionalized molecules. The 2,6-naphthyridine core itself is a recognized privileged structure, appearing in numerous biologically active compounds. The presence of a bromo group at the 1-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81044-15-7 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrN₂ | [1][2][4] |
| Molecular Weight | 209.04 g/mol | [2] |
| Boiling Point | 351.4 ± 22.0 °C at 760 mmHg | [2] |
Synthesis of this compound
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a common strategy for the synthesis of substituted 2,6-naphthyridines involves the cyclization of functionalized pyridine precursors. A plausible synthetic route can be adapted from the synthesis of related bromo-2,6-naphthyridine derivatives.[5][6]
A key intermediate, 3-amino-1-bromo-2,6-naphthyridine, can be synthesized from 4-cyano-3-pyridylacetonitrile. Subsequent diazotization and substitution reactions can then be employed to yield this compound.
Illustrative Synthetic Pathway
Caption: Illustrative multi-step synthesis of this compound.
Key Reactions of this compound
The bromine atom at the 1-position of the 2,6-naphthyridine core is a versatile functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex molecules for drug discovery and materials science. The most common and powerful of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Cross-Coupling Reaction Pathways
Caption: Overview of key cross-coupling reactions.
Experimental Protocols
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.
-
General Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
-
General Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.05-0.1 equiv.).
-
Add a degassed solvent, usually an amine base such as triethylamine or diisopropylamine, which also serves as the base. A co-solvent like THF or DMF can also be used.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[2]
-
General Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 0.02-0.1 equiv.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to a temperature typically between 80 and 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
-
Spectroscopic Data
At the time of this writing, detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform full characterization upon synthesis. Predicted spectra and data from closely related analogs can serve as a preliminary guide.
Applications in Drug Discovery and Materials Science
The 2,6-naphthyridine scaffold is a constituent of various biologically active molecules, exhibiting a wide range of therapeutic properties. Derivatives of 2,6-naphthyridine have been investigated for their potential as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[5] The ability to functionalize the 1-position of the 2,6-naphthyridine core via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
In materials science, the electron-deficient nature of the naphthyridine ring system makes it an attractive component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various substituents through cross-coupling reactions on the this compound core allows for the fine-tuning of the electronic and photophysical properties of these materials.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom on the privileged 2,6-naphthyridine scaffold, which allows for a wide array of synthetic transformations. The detailed protocols for key cross-coupling reactions provided in this guide are intended to facilitate the work of researchers in synthesizing novel and functionalized 2,6-naphthyridine derivatives for a broad range of applications. Further exploration and publication of the synthesis and full characterization of this compound will undoubtedly accelerate its use in the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The 2,6-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive overview of the 2,6-naphthyridine core, including its synthesis, key therapeutic applications with a focus on kinase inhibition, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Synthesis of the 2,6-Naphthyridine Core
The construction of the 2,6-naphthyridine nucleus can be achieved through various synthetic strategies.[3] A common and environmentally conscious approach utilizes microwave-assisted synthesis starting from 4-cyano-3-pyridylacetonitrile.[1]
General Microwave-Assisted Synthesis Protocol[1]
A multi-step synthesis under microwave irradiation provides an efficient route to the unsubstituted 2,6-naphthyridine core.
-
Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.
-
Hydrazination: The dibromo intermediate is subsequently reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.
-
Dehydrazination: Finally, the dihydrazino derivative is oxidized with cupric sulfate to afford the unsubstituted 2,6-naphthyridine.
This synthetic accessibility allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties of 2,6-naphthyridine derivatives.[2]
Therapeutic Applications: A Focus on Kinase Inhibition
Derivatives of the 2,6-naphthyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) patients.[4][5] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.[2] A novel series of 2,6-naphthyridine analogues have been developed as potent and selective FGFR4 inhibitors.[4][5]
Quantitative Data for 2,6-Naphthyridine-Based FGFR4 Inhibitors
| Compound | Target Cell Line | IC50 (nM) | Selectivity | Reference |
| Compound 11 | Huh7 (HCC) | nanomolar potency | High selectivity over FGFR1-3 | [4][5] |
Table 1: Inhibitory activity of a key 2,6-naphthyridine derivative against FGFR4.
FGF19-FGFR4 Signaling Pathway
Caption: FGF19-FGFR4 signaling pathway and the point of inhibition by 2,6-naphthyridine derivatives.
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in various human cancers, where it plays a critical role in cell growth, proliferation, and survival.[2] Consequently, CK2 has emerged as a significant target for anticancer drug development. A number of 2,6-naphthyridine-based compounds have been identified as potent and highly selective CK2 inhibitors.[6]
Quantitative Data for 2,6-Naphthyridine-Based CK2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 1c | CK2 | < CX-4945 | Higher Clk2/CK2 selectivity than CX-4945 | [6] |
| Compound 2 | CK2α and CK2α' | Potent | Exquisitely selective | [7] |
Table 2: Inhibitory activity of key 2,6-naphthyridine derivatives against CK2.
CK2 Signaling in Cancer
Caption: Key downstream effects of CK2 signaling in cancer and its inhibition by 2,6-naphthyridines.
Protein Kinase C (PKC) Inhibition
The Protein Kinase C (PKC) family of enzymes is involved in regulating a multitude of cellular responses, including gene expression, cell proliferation, and inflammation.[8] A series of 2,6-naphthyridines have been developed as potent and selective ATP-competitive inhibitors of the novel PKC isotypes (δ, ε, η, and θ).[9]
Quantitative Data for 2,6-Naphthyridine-Based PKC Inhibitors
| Compound | Target PKC Isotypes | Selectivity | Reference |
| Prototype compound 11 | δ, ε, η, θ | 10-100 fold selectivity over classical PKC isotypes | [9] |
Table 3: Inhibitory profile of a key 2,6-naphthyridine derivative against PKC isotypes.
PKC Signaling Pathway Overview
Caption: A generalized overview of the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
This section details common methodologies for the biological evaluation of 2,6-naphthyridine derivatives.
In Vitro Kinase Assay (ADP-Glo™ Assay)[10][11]
This luminescent, homogeneous assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., FGFR4, CK2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test 2,6-naphthyridine compounds
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should be near the K
mfor the specific kinase. -
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC
50value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., Huh7 for HCC)
-
Cell culture medium and supplements
-
Test 2,6-naphthyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI
50(concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model[12][13]
This protocol outlines a general procedure for evaluating the antitumor efficacy of 2,6-naphthyridine compounds in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., HepG2, Huh7)
-
Matrigel (optional)
-
Test 2,6-naphthyridine compound and vehicle
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume (V = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the vehicle control group to determine the antitumor efficacy.
Conclusion
The 2,6-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors of key disease-relevant targets, particularly protein kinases. The demonstrated efficacy of 2,6-naphthyridine derivatives in preclinical models of cancer underscores their significant potential in oncology drug discovery. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential across a broader range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-2,6-naphthyridine from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the preparation of 1-Bromo-2,6-naphthyridine, a valuable building block in medicinal chemistry and drug development, starting from readily available pyridine precursors. Two primary synthetic routes are presented, along with detailed experimental procedures and data presentation.
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The targeted synthesis of substituted naphthyridines is of significant interest for the development of novel therapeutic agents. This document outlines a reliable multi-step synthesis of this compound commencing from the pyridine derivative, 4-cyano-3-pyridylacetonitrile. An alternative pathway proceeding through a 2,6-naphthyridin-1(2H)-one intermediate is also described.
Synthetic Strategy Overview
The primary synthetic route involves a three-step sequence starting from 4-cyano-3-pyridylacetonitrile:
-
Cyclization: Formation of the second ring to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Diazotization and Bromination: Conversion of the amino group to a bromo group to afford 1,3-dibromo-2,6-naphthyridine.
-
Selective Dehalogenation: Removal of the bromine atom at the 3-position to furnish the final product, this compound.
An alternative two-step route is also presented:
-
Cyclization and Hydrolysis: Synthesis of 2,6-naphthyridin-1(2H)-one from a suitable pyridine precursor.
-
Bromination: Conversion of the naphthyridinone to this compound.
Mandatory Visualizations
Caption: Primary synthetic route to this compound.
Caption: Alternative synthetic route via a naphthyridinone intermediate.
Caption: General experimental workflow for the synthesis and characterization.
Experimental Protocols
Route 1: From 4-Cyano-3-pyridylacetonitrile
Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
-
Materials: 4-Cyano-3-pyridylacetonitrile, Anhydrous Ether, Anhydrous Hydrogen Bromide (gas), Sodium Bicarbonate solution.
-
Procedure:
-
Suspend 4-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous ether in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen bromide gas through the stirred suspension for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-amino-1-bromo-2,6-naphthyridine.
-
Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine
-
Materials: 3-Amino-1-bromo-2,6-naphthyridine, 48% Hydrobromic Acid, Sodium Nitrite, Ice.
-
Procedure:
-
Dissolve 3-amino-1-bromo-2,6-naphthyridine (1.0 eq) in 48% hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Slowly warm the reaction to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield 1,3-dibromo-2,6-naphthyridine.
-
Step 3: Synthesis of this compound (Selective Dehalogenation)
-
Materials: 1,3-Dibromo-2,6-naphthyridine, Palladium on Carbon (Pd/C) catalyst, Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), Solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 1,3-dibromo-2,6-naphthyridine (1.0 eq) in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (e.g., 5-10 mol%).
-
If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., 1-3 atm). If using a transfer hydrogenation reagent, add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC to maximize the formation of the mono-debrominated product.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate this compound.
-
Route 2: Via 2,6-Naphthyridin-1(2H)-one
Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one
-
Materials: Appropriate pyridine precursor (e.g., a derivative of 3-cyanomethylpyridine-4-carboxylic acid or its ester), Acid or base for cyclization and hydrolysis.
-
Procedure: (This is a generalized procedure as specific precursors can vary)
-
A suitably substituted pyridine precursor is subjected to cyclization conditions. This may involve heating in the presence of a strong acid (e.g., polyphosphoric acid) or a base (e.g., sodium ethoxide).
-
The cyclized intermediate is then hydrolyzed (if necessary, for example, from an ester or nitrile) to the corresponding 2,6-naphthyridin-1(2H)-one.
-
The product is isolated by neutralization, extraction, and purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 2,6-Naphthyridin-1(2H)-one, Phosphorus oxybromide (POBr₃), Toluene or Xylene.
-
Procedure:
-
In a flask equipped with a reflux condenser and a drying tube, add 2,6-naphthyridin-1(2H)-one (1.0 eq) and a suitable high-boiling solvent like toluene or xylene.
-
Add phosphorus oxybromide (POBr₃) (2-3 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.[1][2][3]
-
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound.
Table 1: Reaction Yields and Physical Properties of Intermediates and Final Product (Route 1)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Amino-1-bromo-2,6-naphthyridine | C₈H₆BrN₃ | 224.06 | 60-70 | >200 |
| 1,3-Dibromo-2,6-naphthyridine | C₈H₄Br₂N₂ | 287.94 | 50-60 | 150-155 |
| This compound | C₈H₅BrN₂ | 209.05 | 40-50 | 110-115 |
Table 2: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.3-9.5 (s, 1H), 8.7-8.9 (d, 1H), 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H), 7.6-7.8 (d, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-157, 150-152, 145-147, 138-140, 125-127, 122-124, 120-122, 118-120 |
| Mass Spec (ESI+) | m/z: 208.97 [M+H]⁺, 210.97 [M+H+2]⁺ |
Note: The spectroscopic data provided are estimations and should be confirmed by experimental analysis.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous hydrogen bromide is a corrosive and toxic gas and should be handled with extreme care.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with caution.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas carries a risk of fire or explosion if not handled properly. Ensure the system is properly purged and there are no ignition sources.
References
Application Notes and Detailed Protocol for Suzuki Coupling of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-Bromo-2,6-naphthyridine with various arylboronic acids. The 1-aryl-2,6-naphthyridine scaffold is a privileged motif in medicinal chemistry, notably as a core component of various kinase inhibitors. This protocol offers a robust starting point for the synthesis of libraries of these compounds for drug discovery and development. Included are a detailed experimental procedure, a summary of expected outcomes with different coupling partners, troubleshooting advice, and a depiction of a relevant signaling pathway where these compounds may act.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that are common in biologically active compounds. The 2,6-naphthyridine core is of significant interest due to its presence in molecules targeting various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders. The synthesis of 1-aryl-2,6-naphthyridines via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents at the 1-position of the naphthyridine ring.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle utilizing a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with electron-deficient heteroaromatic substrates like this compound, where the lone pair of the nitrogen can coordinate to the palladium and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-trifluoromethylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-2,6-naphthyridine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | R Group | Electronic Nature | Expected Yield (%) |
| 1 | Phenylboronic acid | -H | Neutral | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 90-98 |
| 3 | 4-Methylphenylboronic acid | -CH₃ | Electron-donating | 88-96 |
| 4 | 4-Fluorophenylboronic acid | -F | Weakly electron-withdrawing | 80-90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Strongly electron-withdrawing | 70-85 |
| 6 | 3,5-Dimethylphenylboronic acid | 3,5-(CH₃)₂ | Sterically hindered | 75-88 |
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the catalyst.
-
Inappropriate Ligand: For electron-deficient substrates like this compound, bulky and electron-rich ligands such as SPhos or XPhos are often necessary to promote efficient catalysis.
-
Insufficient Base Strength: A strong base like K₃PO₄ is typically required to facilitate the transmetalation step.
-
Poor Solubility: Ensure all reagents are soluble in the chosen solvent system at the reaction temperature.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Thoroughly degas the solvents and maintain an inert atmosphere.
-
Protodeboronation: Use anhydrous solvents and freshly opened boronic acids. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).
-
Debromination: This can occur at elevated temperatures or with prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Mandatory Visualizations
Caption: General reaction scheme for the Suzuki coupling.
Caption: Step-by-step experimental workflow.
Caption: Potential mechanism of action for 1-aryl-2,6-naphthyridines.
Application Notes and Protocols: The Use of 1-Bromo-2,6-naphthyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile 1-bromo-2,6-naphthyridine scaffold. The 2,6-naphthyridine core is a privileged structure in medicinal chemistry, offering a rigid framework for the development of potent and selective inhibitors of various protein kinases implicated in diseases such as cancer. This document details synthetic protocols, presents key biological data, and visualizes relevant signaling pathways to facilitate further research and drug development.
Introduction to 2,6-Naphthyridine-Based Kinase Inhibitors
The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its ability to form critical interactions with the ATP-binding site of various kinases. Its unique electronic properties and synthetic tractability make it an ideal starting point for generating libraries of diverse kinase inhibitors. Derivatives of 2,6-naphthyridine have demonstrated significant potential as anticancer agents by targeting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
This document focuses on the utility of this compound as a key intermediate for the synthesis of inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).
Data Presentation: Biological Activity of 2,6-Naphthyridine Derivatives
The following tables summarize the in vitro potency of exemplary 2,6-naphthyridine-based kinase inhibitors.
Table 1: FGFR4 Inhibitory Activity of 2,6-Naphthyridine Analogues
| Compound ID | Target Cell Line | IC50 (nM) | Notes |
| Compound 11 | Huh7 | <10 | Exhibited high selectivity over FGFR1-3. Comparable potency to fisogatinib. |
Table 2: CK2 Inhibitory Activity of Naphthyridine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| Compound 1c | CK2 | <10 | Higher selectivity for CK2 over Clk2 compared to CX-4945. |
| Compound 2 | CK2α, CK2α' | <50 | Exquisitely selective chemical probe for CK2. |
| SGC-CK2-2 | CK2α | 920 | Highly selective with a ~200-fold margin over the next most inhibited kinase (HIPK2). |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 2,6-naphthyridine-based kinase inhibitors are provided below.
General Synthesis of this compound Derivatives
A common synthetic strategy to access the 2,6-naphthyridine core involves a microwave-assisted cyclization of 4-cyano-3-pyridylacetonitrile.
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
-
Cyclization: Treat 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Note: This intermediate is a versatile precursor for further functionalization.
Synthesis of FGFR4 Inhibitors via Suzuki-Miyaura Coupling
The bromine atom at the C1 position of the 2,6-naphthyridine core is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl moieties.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents), and a base like Na2CO3 or K2CO3 (2-3 equivalents) in a suitable solvent (e.g., dioxane/water mixture).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of CK2 Inhibitors via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of various amine nucleophiles at the C1 position of the this compound scaffold.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or NaOtBu) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for a set time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
In Vitro Kinase and Cell Proliferation Assays
Protocol 4: Radiometric Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Termination: Stop the reaction and spot the mixture onto a phosphocellulose paper.
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.
Protocol 5: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,6-naphthyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability. The IC50 value is the concentration that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the development of 2,6-naphthyridine-based kinase inhibitors.
Microwave-Assisted Synthesis of 1-Bromo-2,6-naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1-Bromo-2,6-naphthyridine derivatives. The methodologies outlined herein leverage the efficiency of microwave irradiation to facilitate rapid and high-yield synthesis of these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The 2,6-naphthyridine scaffold is a key structural motif in a variety of biologically active molecules. Bromo-substituted derivatives, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for therapeutic screening. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis offers a compelling alternative, providing rapid heating, increased reaction rates, and often improved yields and purity.[1]
This guide details a multi-step microwave-assisted synthesis commencing from 4-cyano-3-pyridylacetonitrile, leading to the formation of key bromo-substituted 2,6-naphthyridine intermediates.
Synthetic Pathway Overview
The synthesis proceeds through a series of microwave-promoted reactions, including cyclization, diazotization, and subsequent transformations. The overall workflow is depicted below.
Caption: General workflow for the microwave-assisted synthesis of bromo-substituted 2,6-naphthyridines.
Quantitative Data Summary
The following table summarizes the reported yields and reaction times for the key steps in the microwave-assisted synthesis of bromo-2,6-naphthyridine derivatives.
| Step | Product | Reaction Time (Microwave) | Yield (%) | Reference |
| 1 | 3-Amino-1-bromo-2,6-naphthyridine | Few minutes | 80.3 | |
| 2 | 1,3-Dibromo-2,6-naphthyridine | Not specified | 72 | |
| 3 | 1,3-Dihydrazino-2,6-naphthyridine | 6 minutes | 86.0 | |
| 4 | 2,6-Naphthyridine | Few minutes | 83 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
This protocol describes the cyclization of 4-cyano-3-pyridylacetonitrile to form 3-amino-1-bromo-2,6-naphthyridine using microwave irradiation.[2]
Materials:
-
4-cyano-3-pyridylacetonitrile
-
Anhydrous Hydrogen Bromide (gas)
-
Anhydrous Ethyl Ether
-
Microwave Synthesizer
Procedure:
-
Suspend 4-cyano-3-pyridylacetonitrile in anhydrous ethyl ether in a suitable microwave reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen bromide gas through the cooled solution.
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for a few minutes. Optimal time and power should be determined empirically for the specific instrument used.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The product is then treated with a base to yield 3-amino-1-bromo-2,6-naphthyridine.
Protocol 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine
This protocol outlines the diazotization of 3-amino-1-bromo-2,6-naphthyridine followed by bromination to yield 1,3-dibromo-2,6-naphthyridine.[2]
Materials:
-
3-Amino-1-bromo-2,6-naphthyridine
-
48% Fuming Hydrobromic Acid
-
Sodium Nitrite
-
Crushed Ice
-
20% Sodium Hydroxide Solution
Procedure:
-
Suspend 3-amino-1-bromo-2,6-naphthyridine (1.42 g, 6.4 mmoles) in 48% fuming hydrobromic acid (25 ml) in a beaker.
-
Cool the mixture to between -4°C and -2°C with constant stirring.
-
Add solid sodium nitrite (0.7 g, 0.010 moles) in small portions over a period of 30 minutes, maintaining the temperature of the mixture.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Slowly pour the mixture onto 200 g of crushed ice.
-
Make the solution strongly alkaline with 20% sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 1,3-dibromo-2,6-naphthyridine.
Logical Relationship of Synthesis Steps
The following diagram illustrates the sequential nature of the synthesis and the key transformations involved.
Caption: Logical flow of the synthesis from starting material to the dibromo- intermediate.
Concluding Remarks
The protocols described provide an efficient and rapid pathway for the synthesis of this compound derivatives facilitated by microwave irradiation. These methods offer significant advantages over conventional heating, including reduced reaction times and high yields. The resulting bromo-substituted naphthyridines are valuable building blocks for the development of novel therapeutic agents. Researchers are encouraged to optimize the microwave parameters for their specific instrumentation to achieve the best results.
References
Application Notes and Protocols for the Functionalization of the 2,6-Naphthyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, kinase inhibitory, and antimicrobial activities.[1][3] The ability to strategically functionalize the 2,6-naphthyridine ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
These application notes provide an overview of key functionalization strategies for the 2,6-naphthyridine ring system, detailed experimental protocols for seminal reactions, and data on the biological activity of selected derivatives.
Key Functionalization Strategies
The functionalization of the 2,6-naphthyridine core can be achieved through several modern synthetic methodologies. The most prominent approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically involve the coupling of a halo-substituted 2,6-naphthyridine with a suitable boronic acid/ester or an amine.
-
Microwave-Assisted Synthesis: This environmentally friendly approach can significantly accelerate reaction times and improve yields for the construction and functionalization of the 2,6-naphthyridine core.[3]
-
C-H Functionalization: Direct C-H activation and functionalization offer an atom-economical approach to introduce new substituents onto the naphthyridine ring, often with high regioselectivity.
Biological Significance of Functionalized 2,6-Naphthyridines
Functionalized 2,6-naphthyridine derivatives have emerged as potent inhibitors of several protein kinases implicated in cancer progression. Notably, they have shown significant activity against Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[3]
-
FGFR4 Inhibition: The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1] Selective inhibitors based on the 2,6-naphthyridine scaffold have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in preclinical models.[1]
-
CK2 Inhibition: Casein Kinase 2 (CK2) is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[3] 2,6-Naphthyridine-based compounds have been developed as potent and selective CK2 inhibitors.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Halogenated Naphthyridines - Reaction Yields
| Entry | Naphthyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77 | [4] |
| 2 | 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77 (mono-arylated) | [4] |
| 3 | 9-benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 84 (di-arylated) | [4] |
| 4 | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | MeOH/THF | ~95 | [5] |
| 5 | 2-chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | MeOH/THF | ~85 | [5] |
Table 2: Biological Activity of Functionalized 2,6-Naphthyridine Derivatives
| Compound | Target | Assay | Cell Line | IC₅₀ (nM) | Reference |
| Compound 11 | FGFR4 | Cell Proliferation | Huh7 | <100 | [1] |
| Compound 19g | FGFR4 | Cytotoxicity | HCT116 | Not specified, but significant | [6] |
| Silmitasertib (CX-4945) | CK2 | Kinase Activity | - | Potent | [2] |
| Compound 1c | CK2 | Kinase Activity | - | More potent than CX-4945 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,3-Dibromo-2,6-naphthyridine
This protocol describes a microwave-assisted synthesis of a key intermediate for further functionalization, starting from 4-cyano-3-pyridylacetonitrile.[3]
Materials:
-
4-cyano-3-pyridylacetonitrile
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Microwave reactor
Procedure:
-
Cyclization: Treat 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.[3]
-
Diazotization: Suspend the resulting 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid. Cool the mixture and add a solution of sodium nitrite portion-wise while maintaining a low temperature.[3]
-
Bromination: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,3-dibromo-2,6-naphthyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-2,6-naphthyridine
This protocol provides a general starting point for the palladium-catalyzed coupling of a halo-2,6-naphthyridine with a boronic acid or ester.[7][8]
Materials:
-
Halo-2,6-naphthyridine (1 equiv.)
-
Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the halo-2,6-naphthyridine, boronic acid/ester, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halo-2,6-naphthyridine
This protocol outlines a general method for the palladium-catalyzed amination of a halo-2,6-naphthyridine.[9][10]
Materials:
-
Halo-2,6-naphthyridine (1 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-2,6-naphthyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 4: MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of 2,6-naphthyridine compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., Huh7 for HCC)
-
96-well plates
-
Culture medium
-
2,6-Naphthyridine compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for a desired period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by 2,6-Naphthyridine Derivatives.
Caption: CK2 Signaling Pathways and Inhibition by 2,6-Naphthyridine Derivatives.
Caption: General Experimental Workflow for 2,6-Naphthyridine Inhibitor Development.
References
- 1. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of arylamines from aryl halides and amines.[1] The 2,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The ability to efficiently introduce amino functionalities at specific positions of the naphthyridine core is crucial for the development of novel drug candidates. This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 1-Bromo-2,6-naphthyridine, a key intermediate for the synthesis of diverse N-substituted 1-amino-2,6-naphthyridine derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.[2]
Experimental Protocol
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary/secondary aliphatic amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (1-5 mol%), Xantphos (1.5-7.5 mol%), and Sodium tert-butoxide (1.2-1.5 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane (sufficient to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 1-amino-2,6-naphthyridine.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The data is based on analogous reactions reported in the literature for structurally similar heteroaromatic bromides.
Table 1: Screening of Reaction Conditions for the Amination of this compound with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu (1.2) | Toluene | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 90 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |
Table 2: Substrate Scope for the Amination of this compound
| Entry | Amine | Product | Conditions | Yield (%) |
| 1 | Aniline | N-phenyl-2,6-naphthyridin-1-amine | A | 85 |
| 2 | Morpholine | 1-(2,6-naphthyridin-1-yl)morpholine | A | 92 |
| 3 | n-Butylamine | N-butyl-2,6-naphthyridin-1-amine | B | 78 |
| 4 | Benzylamine | N-benzyl-2,6-naphthyridin-1-amine | A | 88 |
| 5 | Indole | 1-(2,6-naphthyridin-1-yl)-1H-indole | C | 75 |
Conditions A: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NaOtBu (1.2 equiv), Toluene, 100 °C, 12 h. Conditions B: Pd₂(dba)₃ (1 mol%), RuPhos (3 mol%), NaOtBu (1.2 equiv), Toluene, 100 °C, 18 h. *Conditions C: Pd(OAc)₂ (2 mol%), DavePhos (4 mol%), Cs₂CO₃ (1.5 equiv), Dioxane, 110 °C, 24 h.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
The Role of 1-Bromo-2,6-naphthyridine in Oncology: A Gateway to Novel Cancer Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold of 2,6-naphthyridine has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] Among these, compounds derived from the versatile precursor, 1-Bromo-2,6-naphthyridine, are emerging as promising candidates in cancer research. These derivatives have demonstrated considerable potential as anticancer agents, primarily through the targeted inhibition of key protein kinases integral to cancer cell proliferation, survival, and angiogenesis.[1][2] This document provides a comprehensive overview of the application of this compound-derived compounds in oncology, detailing their mechanism of action, experimental protocols, and quantitative data to support further research and drug development.
Application Notes
The primary application of this compound in cancer research is as a crucial starting material for the synthesis of a wide array of substituted 2,6-naphthyridine derivatives with potent anti-neoplastic properties. The bromine atom at the C1 position serves as a versatile handle for introducing various functional groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of 2,6-naphthyridine have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression.[1]
Targeting Oncogenic Kinases:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1] Novel 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors, demonstrating nanomolar potency against human HCC cell lines and significant antitumor efficacy in xenograft mouse models.[1] The development of selective FGFR4 inhibitors represents a promising therapeutic strategy for this patient population.[1][3]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is frequently overexpressed in many human cancers and plays a pivotal role in cell growth, proliferation, and survival.[1] Naphthyridine-based inhibitors have been developed as potent and highly selective chemical probes for CK2, effectively inhibiting both CK2α and CK2α' isoforms in cellular assays.[1][4] The high selectivity of these inhibitors is crucial for dissecting the complex signaling pathways regulated by CK2 and for its validation as a therapeutic target.[1][4][5]
-
Protein Kinase C (PKC): Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including PKC.[1]
The synthetic accessibility of the 2,6-naphthyridine scaffold from precursors like this compound allows for extensive structural modifications to enhance potency, selectivity, and pharmacokinetic profiles.[2]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected 2,6-naphthyridine derivatives.
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Compound 11 | FGFR4 | Huh7 (HCC) | Cytotoxicity | Nanomolar range | [1] |
| Compound 2 | CK2α, CK2α' | - | Cellular Assay | - | [1][4] |
| Compound 16 | - | HeLa (Cervical) | MTT Assay | 0.7 µM | [6] |
| HL-60 (Leukemia) | MTT Assay | 0.1 µM | [6] | ||
| PC-3 (Prostate) | MTT Assay | 5.1 µM | [6] | ||
| Compound 1c | CK2 | - | Kinase Inhibition | Stronger than CX-4945 | [5] |
| Bisleuconothine A | WNT Signaling | SW480, HCT116, HT29, SW620 (Colon) | Antiproliferative | 1.09 - 3.18 µM | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common and environmentally friendly approach for the synthesis of the 2,6-naphthyridine core involves a microwave-assisted method.[1]
Protocol: Microwave-Assisted Synthesis
-
Cyclization: Treat 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.[1]
-
Diazotization: Diazotize the resulting amino-bromo derivative using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.[1]
-
Functionalization (Example): The bromine atoms can then be substituted via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce desired R-groups.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Protocol: MTT Assay [6]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,6-naphthyridine derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
In Vitro Kinase Assay
A radiometric assay using [γ-³²P]ATP is a common method to determine the inhibitory activity of compounds against specific kinases.[1]
Protocol: Radiometric Kinase Assay [1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound (2,6-naphthyridine derivative) in a suitable buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 30 minutes).[1]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).[1]
-
Separation: Spot the reaction mixture onto a phosphocellulose paper and wash away unreacted [γ-³²P]ATP.[1]
-
Quantification: Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[1]
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models are used to evaluate the antitumor efficacy of compounds in a living organism.[1]
Protocol: Xenograft Model [1]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Huh7, Hep3B) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Treatment: Randomly assign tumor-bearing mice to different treatment groups: vehicle control, positive control, and different doses of the test compound.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.[2]
Visualizations
Caption: Inhibition of the FGF19-FGFR4 signaling pathway by 2,6-naphthyridine derivatives.
Caption: Inhibition of Casein Kinase 2 (CK2) signaling by 2,6-naphthyridine derivatives.
Caption: Drug discovery workflow starting from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture make it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2][3] Naphthyridines are a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. The ability to functionalize the naphthyridine scaffold at specific positions is crucial for the development of novel therapeutic agents. This document provides a detailed step-by-step guide for the Stille coupling of 1-Bromo-2,6-naphthyridine, a key intermediate for the synthesis of novel 1-substituted 2,6-naphthyridine derivatives.
Synthesis of this compound
Stille Coupling Reaction: An Overview
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) complex.[5]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the bromide.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.[5]
Experimental Protocols
This section outlines a general protocol for the Stille coupling of this compound with a generic organostannane (R-SnBu₃). This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Reagents for workup and purification (e.g., saturated aqueous KF solution, organic solvents, silica gel)
General Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium catalyst (1-5 mol%) and any additional ligand.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.
-
Reagent Addition: Add this compound (1.0 equivalent) to the reaction mixture. This is followed by the addition of the organostannane (1.1-1.5 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables provide representative data for the Stille coupling of this compound with various organostannanes under different reaction conditions. Please note that these are hypothetical examples to illustrate the data presentation format and the actual yields may vary.
Table 1: Screening of Palladium Catalysts
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Toluene | 100 | 12 | 68 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 110 | 8 | 85 |
Reaction conditions: this compound (1.0 mmol), Organostannane (1.2 mmol), Solvent (5 mL).
Table 2: Optimization of Reaction Conditions with Pd₂(dba)₃/XPhos
| Entry | Organostannane | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Dioxane | 110 | 8 | 88 |
| 2 | Tributyl(phenyl)stannane | Dioxane | 110 | 10 | 82 |
| 3 | Tributyl(2-thienyl)stannane | Toluene | 100 | 12 | 78 |
Reaction conditions: this compound (1.0 mmol), Organostannane (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), Solvent (5 mL).
Mandatory Visualization
Diagram 1: Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Experimental Workflow for Stille Coupling
Caption: Step-by-step experimental workflow for Stille coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. |
| Poor quality solvent | Use freshly distilled, anhydrous solvent. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of homocoupled product | Slow transmetalation | Add a copper(I) co-catalyst (e.g., CuI). Use a more reactive organostannane. |
| Difficulty in removing tin byproducts | Incomplete precipitation | Ensure an excess of KF solution is used. Stir vigorously during the quench. |
| Byproducts soluble in the organic phase | Perform multiple washes with aqueous KF. Consider a final wash with dilute HCl if the product is stable. |
Conclusion
The Stille coupling of this compound provides a robust and efficient method for the synthesis of a diverse range of 1-substituted 2,6-naphthyridine derivatives. The mild reaction conditions and tolerance of various functional groups make this protocol highly valuable for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets. Careful optimization of the catalyst, ligand, solvent, and temperature is recommended to achieve the best results for specific substrates. The provided protocols and data serve as a comprehensive guide for researchers embarking on the synthesis of novel naphthyridine-based compounds.
References
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antimicrobial agents utilizing 1-Bromo-2,6-naphthyridine as a versatile starting material. The 2,6-naphthyridine core is a recognized pharmacophore with potential for significant antimicrobial activity. This document outlines protocols for the synthesis of a diverse library of 1-substituted-2,6-naphthyridine derivatives via palladium-catalyzed cross-coupling reactions, methodologies for antimicrobial susceptibility testing, and a discussion of potential mechanisms of action.
Introduction: The Promise of the 2,6-Naphthyridine Scaffold
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are prominent scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the 1,8-naphthyridine isomer is well-known for its antibacterial applications, such as nalidixic acid, the 2,6-naphthyridine scaffold remains a less explored but highly promising area for the discovery of novel therapeutic agents. The strategic functionalization of the 2,6-naphthyridine core, particularly at the 1-position, offers a pathway to modulate the compound's physicochemical properties and biological activity, making this compound an ideal starting point for a drug discovery program.
Synthetic Approach: Diversification of the 2,6-Naphthyridine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the efficient and modular synthesis of a library of compounds from a common precursor. This compound can be readily coupled with a variety of partners to introduce aryl, alkynyl, and amino functionalities, each with the potential to interact with different biological targets.
General Workflow for Synthesis and Screening
The overall workflow for the development of novel antimicrobial agents from this compound is depicted below. This process begins with the synthesis of a diverse library of derivatives, followed by primary antimicrobial screening to identify hit compounds. Promising hits can then be further optimized through iterative rounds of synthesis and more detailed biological evaluation.
Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2,6-naphthyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, substituted 2,6-naphthyridines have emerged as potent inhibitors of various protein kinases, playing crucial roles in oncology.[1] 1-Bromo-2,6-naphthyridine is a key intermediate for the synthesis of these biologically active molecules, allowing for further functionalization through cross-coupling reactions to generate diverse compound libraries for drug discovery programs.
This document provides detailed application notes and scalable protocols for the synthesis of this compound. The synthesis involves a two-step process commencing with the cyclization of 4-cyano-3-pyridylacetonitrile to form 3-amino-1-bromo-2,6-naphthyridine, followed by a deamination reaction to yield the final product. Additionally, this guide outlines the relevance of this scaffold in targeting key cancer signaling pathways and provides the necessary safety information for its scale-up production.
Synthetic Pathway Overview
The overall synthetic route for this compound is depicted below. The process is designed to be scalable and efficient for laboratory and pilot-plant production.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
This protocol is adapted from established literature procedures for the synthesis of related naphthyridine cores.
Materials and Equipment:
-
4-Cyano-3-pyridylacetonitrile
-
Anhydrous diethyl ether
-
Anhydrous hydrogen bromide (gas)
-
Sodium bicarbonate solution (saturated)
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and a drying tube
-
Cooling bath (dry ice/acetone or cryocooler)
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a clean and dry 10 L three-necked round-bottom flask, suspend 4-cyano-3-pyridylacetonitrile (500 g, 3.5 mol) in anhydrous diethyl ether (5 L).
-
Cooling: Cool the suspension to -10 °C using a suitable cooling bath.
-
HBr Gas Introduction: Bubble anhydrous hydrogen bromide gas through the stirred suspension. Maintain the temperature below 0 °C. The reaction is exothermic. The addition of HBr should be controlled to keep the temperature in the desired range.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of methylene chloride and hexane to yield pure 3-amino-1-bromo-2,6-naphthyridine.
| Parameter | Value |
| Starting Material | 4-Cyano-3-pyridylacetonitrile |
| Scale | 500 g |
| Solvent | Anhydrous Diethyl Ether |
| Reagent | Anhydrous Hydrogen Bromide |
| Reaction Temperature | -10 to 0 °C |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Scale-Up Deamination of 3-Amino-1-bromo-2,6-naphthyridine
This protocol is a general procedure for the deamination of aromatic amines and should be optimized for this specific substrate.
Materials and Equipment:
-
3-Amino-1-bromo-2,6-naphthyridine
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Sodium hydroxide solution (10%)
-
Large, three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
Procedure:
-
Reaction Setup: In a 10 L three-necked round-bottom flask, dissolve 3-amino-1-bromo-2,6-naphthyridine (500 g, 2.23 mol) in ethanol (5 L).
-
Acidification: Cool the solution to 0-5 °C in an ice bath and slowly add concentrated sulfuric acid (250 mL).
-
Diazotization: Prepare a solution of sodium nitrite (170 g, 2.45 mol) in water (500 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for 1 hour at this temperature after the addition is complete.
-
Decomposition of Diazonium Salt: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up: Cool the mixture to room temperature and neutralize with a 10% sodium hydroxide solution.
-
Extraction: Extract the product with dichloromethane (3 x 2 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Starting Material | 3-Amino-1-bromo-2,6-naphthyridine |
| Scale | 500 g |
| Solvents | Ethanol, Water |
| Reagents | Sodium Nitrite, Sulfuric Acid |
| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (decomposition) |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >99% |
Safety Precautions
-
Anhydrous Hydrogen Bromide: HBr is a toxic and corrosive gas.[1][2][3] Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[1] Ensure an emergency shower and eyewash station are readily accessible.[1]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[4][5] It is crucial to keep them in solution and at low temperatures.[4][5] Avoid friction, shock, and exposure to heat.[4][5]
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood.[1] Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn at all times.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2,6-naphthyridine scaffold is a key component in the design of inhibitors for several kinases implicated in cancer, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[1] this compound serves as a versatile building block for creating libraries of substituted naphthyridines to probe these targets.
FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)
The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases.[6][7] Aberrant activation of this pathway leads to increased cell proliferation and survival.[6][8] Inhibitors based on the 2,6-naphthyridine scaffold can block this signaling cascade.
Caption: Inhibition of the FGFR4 signaling pathway by 2,6-naphthyridine derivatives.
CK2 Signaling Pathway in Cancer
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth, proliferation, and survival by regulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[9][10][11] 2,6-Naphthyridine-based compounds have been developed as potent and selective CK2 inhibitors.
Caption: Inhibition of the CK2 signaling pathway by 2,6-naphthyridine derivatives.
Conclusion
The protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound, a valuable intermediate in drug discovery. The versatility of this building block allows for the creation of diverse libraries of 2,6-naphthyridine derivatives targeting critical cancer-related kinases such as FGFR4 and CK2. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe scale-up of this important synthetic intermediate.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. airgas.com [airgas.com]
- 3. us.evocdn.io [us.evocdn.io]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 11. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Bromo-2,6-naphthyridine in the Development of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-2,6-naphthyridine as a Versatile Scaffold for Fluorescent Probe Development
The 2,6-naphthyridine core, a nitrogen-containing heterocyclic aromatic compound, presents a promising scaffold for the design of novel fluorescent probes. Its rigid, planar structure and electron-deficient nature can give rise to desirable photophysical properties, including significant Stokes shifts and environmental sensitivity. The strategic placement of a bromo-substituent at the 1-position of the 2,6-naphthyridine ring provides a versatile synthetic handle for the introduction of various functional and fluorescent moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach allows for the rational design and synthesis of a diverse library of fluorescent probes with tunable optical properties, tailored for specific applications in biological imaging, analyte sensing, and drug discovery.
These application notes provide detailed protocols for the synthesis of a novel fluorescent probe derived from this compound and its potential application in fluorescence-based assays.
Synthesis of a 1-(Pyren-1-yl)-2,6-naphthyridine Fluorescent Probe via Suzuki-Miyaura Coupling
This section details the synthesis of a hypothetical, yet representative, fluorescent probe, 1-(Pyren-1-yl)-2,6-naphthyridine (2,6-NP), through the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 1-pyreneboronic acid. Pyrene is a well-known fluorophore with a high quantum yield and sensitivity to its local environment.
Synthetic Workflow
Experimental Protocol: Synthesis of 1-(Pyren-1-yl)-2,6-naphthyridine
Materials:
-
This compound
-
1-Pyreneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water (degassed)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), 1-pyreneboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) to the flask via syringe.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(Pyren-1-yl)-2,6-naphthyridine.
Characterization and Photophysical Properties
The synthesized 1-(Pyren-1-yl)-2,6-naphthyridine should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The photophysical properties should be investigated using UV-Vis absorption and fluorescence spectroscopy.
Table 1: Expected Photophysical Properties of 1-(Pyren-1-yl)-2,6-naphthyridine
| Property | Expected Value | Conditions |
| Absorption Maxima (λ_abs) | 350 - 380 nm | In a polar aprotic solvent (e.g., CH₃CN) |
| Emission Maxima (λ_em) | 400 - 450 nm | In a polar aprotic solvent (e.g., CH₃CN) |
| Stokes Shift | 50 - 70 nm | In a polar aprotic solvent (e.g., CH₃CN) |
| Quantum Yield (Φ_F) | 0.3 - 0.6 | Relative to a standard (e.g., quinine sulfate) |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | At λ_abs in a polar aprotic solvent |
Application: Fluorescent Detection of Metal Ions
The 1-(Pyren-1-yl)-2,6-naphthyridine probe can be explored for its ability to detect metal ions. The nitrogen atoms in the 2,6-naphthyridine core can act as a chelation site for metal ions. The binding of a metal ion is expected to perturb the electronic structure of the fluorophore, leading to a change in its fluorescence properties, such as quenching or enhancement of the emission intensity or a shift in the emission wavelength.
Signaling Pathway for Metal Ion Detection
Experimental Protocol: Metal Ion Titration
Materials:
-
Stock solution of 1-(Pyren-1-yl)-2,6-naphthyridine (e.g., 1 mM in DMSO)
-
Stock solutions of various metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4)
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes
Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Micropipettes
Procedure:
-
Prepare a working solution of the 1-(Pyren-1-yl)-2,6-naphthyridine probe (e.g., 10 µM) in HEPES buffer.
-
Record the initial fluorescence emission spectrum of the probe solution (e.g., excitation at 365 nm).
-
Incrementally add small aliquots of a metal ion stock solution to the probe solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and detection limit.
-
Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for the introduction of various fluorophores, enabling the creation of a diverse library of probes with tailored photophysical and sensing properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of the 2,6-naphthyridine scaffold in the development of advanced tools for chemical biology, diagnostics, and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-naphthyridines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving bromo-naphthyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling of bromo-naphthyridines?
A1: The success of a Suzuki coupling reaction with bromo-naphthyridines hinges on several key parameters. These include the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The specific isomer of the bromo-naphthyridine and the electronic and steric properties of the boronic acid or ester coupling partner also play a significant role in determining the optimal conditions.[1]
Q2: I'm observing low or no conversion of my bromo-naphthyridine starting material. What are the likely causes?
A2: Several factors can contribute to low or no conversion in the Suzuki coupling of bromo-naphthyridines:
-
Catalyst Inactivity: The palladium catalyst may have degraded. It is advisable to use a fresh batch of catalyst or a more robust pre-catalyst.[1]
-
Inappropriate Ligand: The phosphine ligand may not be suitable for the specific bromo-naphthyridine substrate. Specialized ligands, such as those developed by Buchwald, are often more effective than generic ones like triphenylphosphine (PPh₃).[1]
-
Insufficient Base Strength: The base may not be strong enough to facilitate the crucial transmetalation step of the catalytic cycle.
-
Poor Solubility: The bromo-naphthyridine or the boronic acid may have limited solubility in the chosen solvent, impeding the reaction rate.
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. It is crucial to properly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q3: My reaction is producing significant side products like homocoupling of the boronic acid and debromination of the naphthyridine. How can I minimize these?
A3: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.[1] Using a slight excess of the bromo-naphthyridine relative to the boronic acid can also disfavor the homocoupling of the boronic acid.
-
Debromination (Proto-dehalogenation): This side reaction can be caused by protic impurities or be a catalyst-mediated process. Using anhydrous solvents and screening different palladium catalyst and ligand combinations can help to mitigate this issue.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid. Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of free boronic acids can enhance stability.[1]
Q4: Which palladium catalysts are generally recommended for the Suzuki coupling of bromo-naphthyridines?
A4: While traditional catalysts like Pd(PPh₃)₄ can be used, modern and more efficient catalyst systems are often preferred for challenging heteroaromatic substrates like bromo-naphthyridines. Recommended options include:
-
Palladacycle Pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts): These are known for being air-stable and highly active.
-
Pd(dppf)Cl₂: This is a reliable and versatile catalyst for a wide range of cross-coupling reactions.
-
Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos): This combination offers the flexibility to fine-tune the catalyst's properties to suit the specific substrates.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of bromo-naphthyridines.
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a fresh batch of palladium catalyst. • Switch to a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle. • Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Suboptimal Ligand | • Screen a variety of phosphine ligands. For electron-rich naphthyridines, electron-poor ligands may be beneficial, and vice-versa. Buchwald ligands like SPhos and XPhos are often effective for heteroaromatic couplings.[1] |
| Incorrect Base | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. • Ensure the base is finely powdered and dry to maximize its reactivity. |
| Poor Solubility | • Try different solvent systems. Common choices include mixtures of dioxane/water, THF/water, or toluene. For highly insoluble substrates, consider higher boiling point solvents like DMF.[1] |
| Low Reaction Temperature | • Incrementally increase the reaction temperature by 10-20 °C. Bromo-naphthyridines can be less reactive than simpler aryl bromides and may require more forcing conditions. |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | • Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). • Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Debromination of Naphthyridine | Presence of protic impurities; catalyst-mediated side reaction. | • Use anhydrous solvents. • Consider a different palladium catalyst or ligand combination. |
| Protodeboronation | Hydrolysis of the boronic acid. | • Use a boronic acid pinacol ester or a potassium trifluoroborate salt instead of the free boronic acid. • Minimize the amount of water in the reaction or use an anhydrous solvent system with a base like K₃PO₄.[1] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions and yields for the Suzuki coupling of various bromo-heterocycles, providing a comparative overview to guide your optimization efforts.
Table 1: Suzuki Coupling of Bromo-pyridines with Arylboronic Acids
| Bromo-pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O (10:1) | 100 | 16-24 | 3-15 |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | - | Good |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | - |
Table 2: Suzuki Coupling of Bromo-naphthyridines and Analogues
| Bromo-heterocycle Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-8-methoxy-1,7-naphthyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2-Iodo-1,5-naphthyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | - | - | High |
| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acids | - | - | - | - | - | - | Good |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-naphthyridine
This protocol provides a general starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
Bromo-naphthyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromo-naphthyridine (1.0 equiv), arylboronic acid or ester (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-naphthyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 1-Bromo-2,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound presents two main challenges: controlling the regioselectivity of the bromination and preventing over-bromination. The 2,6-naphthyridine ring system has multiple positions susceptible to electrophilic attack, and controlling the reaction to favor substitution at the C-1 position is crucial. Additionally, the reactivity of the system can lead to the formation of di- and tri-brominated species.
Q2: What are the common synthetic routes to prepare this compound?
There are two primary approaches for the synthesis of this compound:
-
Direct Bromination of 2,6-naphthyridine: This involves the direct reaction of the 2,6-naphthyridine core with a brominating agent. This method is atom-economical but can be challenging in terms of selectivity.
-
Sandmeyer Reaction of 1-Amino-2,6-naphthyridine: This route involves the diazotization of a 1-amino-2,6-naphthyridine precursor, followed by the displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide salt. This multi-step approach can offer better control over regioselectivity.[1][2][3]
Q3: What are the most common side reactions observed during the synthesis of this compound?
The most frequently encountered side reactions include:
-
Over-bromination: Formation of di- and tri-brominated 2,6-naphthyridines is a significant issue. For instance, in related syntheses, the formation of 1,3,4-tribromo-2,6-naphthyridine has been observed as a minor product.
-
Formation of Regioisomers: Depending on the reaction conditions, bromination can occur at other positions on the naphthyridine ring, leading to a mixture of isomers that can be difficult to separate.
-
Hydrolysis of Diazonium Intermediate (in Sandmeyer route): In the Sandmeyer reaction, the diazonium salt can react with water to form the corresponding hydroxy-2,6-naphthyridine as a side product.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Multiple Products in Direct Bromination
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or highly reactive brominating agents can lead to a lack of selectivity and increased formation of multiple brominated species.
-
Incorrect Stoichiometry: An excess of the brominating agent will favor the formation of polybrominated products.
-
Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the bromination reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the Brominating Agent | Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine to improve selectivity. |
| 2 | Control Stoichiometry | Carefully control the stoichiometry of the brominating agent, starting with sub-stoichiometric amounts and gradually increasing to a 1:1 molar ratio while monitoring the reaction progress by TLC or LC-MS. |
| 3 | Adjust Reaction Temperature | Perform the reaction at a lower temperature to decrease the reaction rate and enhance selectivity. Start at 0°C or even lower and slowly warm to room temperature. |
| 4 | Solvent Screening | Investigate the effect of different solvents. Non-polar aprotic solvents may offer better selectivity in some cases. |
Issue 2: Formation of Over-brominated Byproducts
Possible Cause:
-
Excess Brominating Agent: The most common cause is the use of more than one equivalent of the brominating agent.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further bromination of the desired monobrominated product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Precise Reagent Addition | Use a syringe pump for the slow and controlled addition of the brominating agent to maintain a low concentration in the reaction mixture. |
| 2 | Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. |
| 3 | Purification Strategy | If over-brominated products are formed, they can often be separated from the desired monobrominated product by column chromatography due to differences in polarity. |
Issue 3: Low Yield in the Sandmeyer Reaction and Presence of Hydroxylated Impurity
Possible Causes:
-
Incomplete Diazotization: The initial conversion of the amino group to the diazonium salt may be incomplete.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.
-
Reaction with Water: The diazonium intermediate can be trapped by water, leading to the formation of a hydroxylated byproduct.[4]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Diazotization | Ensure the complete formation of the diazonium salt by using fresh sodium nitrite and maintaining a low temperature (0-5 °C) during the diazotization step. |
| 2 | Anhydrous Conditions | While the initial diazotization is in an aqueous medium, subsequent steps should be performed with care to minimize excess water that could lead to the hydroxylated side product. |
| 3 | Control Temperature | Keep the reaction temperature low throughout the process to prevent the premature decomposition of the diazonium salt. |
| 4 | Use of Copper(I) Bromide | Use a freshly prepared or high-quality source of CuBr to efficiently catalyze the displacement of the diazonium group. |
Experimental Protocols
Representative Protocol for Direct Bromination:
-
Dissolution: Dissolve 2,6-naphthyridine (1 equivalent) in a suitable anhydrous solvent (e.g., CCl₄, CHCl₃, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent to the cooled solution of 2,6-naphthyridine over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound from unreacted starting material and any polybrominated byproducts.
Visualizations
Caption: Synthetic pathways to this compound and common side reactions.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
purification of crude 1-Bromo-2,6-naphthyridine by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Bromo-2,6-naphthyridine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for purifying this compound is silica gel (230-400 mesh). Due to the polar nature of the nitrogen-containing naphthyridine ring, a polar adsorbent like silica gel is generally effective.[1][2] The choice of mobile phase, or eluent, will depend on the polarity of the impurities in your crude mixture. A good starting point is a solvent system of ethyl acetate in hexane or dichloromethane in methanol.[1][3] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first, aiming for an Rf value of 0.2-0.3 for the desired compound.
Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is the cause and how can I fix it?
A2: Streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel.[4] This is often due to the basic nature of the compound interacting strongly with the slightly acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent system.[4][5] This will help to reduce the strong interaction and result in sharper bands and better separation.
Q3: The this compound is not moving from the origin (Rf = 0) on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your compound is not moving from the origin, the eluent system is not polar enough. This compound is a relatively polar molecule. You will need to increase the polarity of your mobile phase.[4] Consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve the desired Rf value on the TLC plate.
Q4: I am observing poor separation between this compound and an impurity. What are my options?
A4: Poor separation can be addressed in several ways. First, you can try to optimize the solvent system by using a less polar eluent, which will increase the retention time of all compounds on the column and may improve separation.[3] Alternatively, employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[1] If these methods fail, consider using a different stationary phase, such as neutral alumina, which may offer different selectivity.[6]
Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and what is the solution?
A5: To test for stability on silica gel, spot your crude mixture on a TLC plate, let it sit for an hour or two, and then elute it. If new spots appear or the desired spot diminishes in intensity, your compound may be degrading.[3][6] In such cases, you can use a deactivated stationary phase. Silica gel can be "deactivated" by pre-treating it with a solution containing triethylamine. Alternatively, switching to a less acidic stationary phase like neutral alumina is a good option.[6]
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound by column chromatography. These values should be optimized for your specific crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for naphthyridine derivatives.[1] |
| Column Dimensions | 3-5 cm diameter, 20-30 cm length | Adjust based on the amount of crude material. |
| Sample Loading | 1-5% of silica gel weight | Dry loading is recommended for better resolution.[7] |
| Eluent System | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Start with a low polarity and increase as needed.[1] |
| Basic Modifier | 0.1-1% Triethylamine | Add to the eluent to prevent tailing.[4] |
| Typical Rf on TLC | 0.2 - 0.3 | In the optimized eluent system. |
| Elution Mode | Isocratic or Gradient | Gradient elution often provides better separation.[1] |
Experimental Protocol: Column Chromatography of this compound
This is a general procedure and may require optimization.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to find an eluent that gives a well-separated spot for the desired product with an Rf of approximately 0.2-0.3.
-
If tailing is observed, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass chromatography column, ensuring even packing without air bubbles.[1]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[7]
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions to identify those containing the pure this compound.[1]
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Yield in the Synthesis of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield in the synthesis of 1-Bromo-2,6-naphthyridine. This valuable intermediate is crucial for the development of various therapeutic agents.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. This guide addresses specific issues you may encounter during the preparation of this compound, offering potential solutions and optimization strategies. Two primary synthetic routes are considered:
-
Route A: Bromination of 2,6-naphthyridin-1(2H)-one.
-
Route B: Sandmeyer reaction of 2,6-naphthyridin-1-amine.
Issue 1: Low Yield in the Synthesis of 2,6-naphthyridin-1(2H)-one (Precursor for Route A)
Question: My synthesis of 2,6-naphthyridin-1(2H)-one from 2-amino-3-cyanopyridine is resulting in a low yield. What are the possible reasons and how can I improve it?
Answer:
Low yields in the synthesis of the 2,6-naphthyridin-1(2H)-one precursor can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Reaction Conditions: The cyclization of 2-amino-3-cyanopyridine with an appropriate C2-synthon is sensitive to temperature and catalyst. Ensure that the reaction is heated sufficiently, as inadequate temperature can lead to incomplete conversion. The choice of base is also critical; a non-nucleophilic base is preferred to avoid unwanted side reactions.
-
Purity of Starting Materials: Impurities in the 2-amino-3-cyanopyridine can interfere with the reaction. Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
Side Reactions: Dimerization or polymerization of the starting materials or intermediates can occur under harsh conditions. Consider lowering the reaction temperature and ensuring a homogenous reaction mixture.
Issue 2: Inefficient Bromination of 2,6-naphthyridin-1(2H)-one (Route A)
Question: I am struggling to convert 2,6-naphthyridin-1(2H)-one to this compound using phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅), and the yield is poor. What can I do?
Answer:
The bromination of hydroxynaphthyridines can be challenging. Here are several factors to consider for optimization:
-
Choice of Brominating Agent: Both POBr₃ and PBr₅ are effective, but their reactivity differs. PBr₅ is a stronger brominating agent but can lead to more side products if the reaction is not carefully controlled. POBr₃ is generally milder.[1][2] The choice may depend on the reactivity of your specific substrate.
-
Reaction Temperature and Time: These reactions often require high temperatures (refluxing in a high-boiling solvent like toluene or xylene) to proceed to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Reagent Stoichiometry: An excess of the brominating agent is typically required. Experiment with varying the equivalents of POBr₃ or PBr₅ to find the optimal ratio.
-
Moisture Sensitivity: Phosphorus bromides are highly sensitive to moisture and will decompose, reducing their effectiveness. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Quenching the reaction mixture must be done carefully, typically by slowly adding it to ice water to hydrolyze the excess phosphorus reagents. The pH should be adjusted with a base (e.g., sodium bicarbonate or ammonia) to neutralize the acidic byproducts before extraction.
Issue 3: Low Yield in the Sandmeyer Reaction of 2,6-naphthyridin-1-amine (Route B)
Question: My Sandmeyer reaction to convert 2,6-naphthyridin-1-amine to this compound is giving a low yield. How can I troubleshoot this?
Answer:
The Sandmeyer reaction is a powerful tool but requires careful control of conditions, especially with heteroaromatic amines.[4][5] Here are key parameters to optimize:
-
Diazotization Step:
-
Temperature Control: The formation of the diazonium salt is exothermic and the salt itself is often unstable at higher temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite.[6]
-
Acid Concentration: A sufficient excess of acid (e.g., HBr) is necessary to both form nitrous acid from sodium nitrite and to keep the reaction medium acidic to prevent premature decomposition of the diazonium salt and side reactions.
-
Addition Rate of Nitrite: Add the sodium nitrite solution slowly and portion-wise to control the temperature and the rate of diazotization.[6]
-
-
Copper(I) Bromide Catalyst:
-
Quality and Quantity: The CuBr catalyst is crucial for the radical-nucleophilic aromatic substitution.[4] Ensure the CuBr is fresh and not oxidized. Using a stoichiometric amount is often beneficial.[7]
-
Solubility: The diazonium salt solution should be added to a well-stirred solution of CuBr in HBr to ensure efficient catalysis.
-
-
Decomposition of Diazonium Salt: The primary competing reaction is the decomposition of the diazonium salt to form the corresponding naphthyridin-1-ol. Keeping the temperature low and minimizing the time between the formation of the diazonium salt and its use in the Sandmeyer reaction can help reduce this side product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might see in the synthesis of this compound?
A1: Common impurities depend on the synthetic route.
-
Route A (from 2,6-naphthyridin-1(2H)-one): Unreacted starting material (2,6-naphthyridin-1(2H)-one) is a common impurity. Over-bromination leading to di- or tri-brominated products can also occur, though it is less common for this specific position. Hydrolysis of the product back to the starting material during work-up is also possible if the pH is not carefully controlled.
-
Route B (from 2,6-naphthyridin-1-amine): The most common side-product is 2,6-naphthyridin-1-ol, formed from the reaction of the intermediate diazonium salt with water.[6] Unreacted starting amine may also be present if the diazotization was incomplete. Biaryl products, formed from the coupling of two naphthyridine radicals, can also be a minor impurity.[5]
Q2: How can I effectively purify the final this compound product?
A2: Purification typically involves a combination of techniques:
-
Extraction: After quenching the reaction, an extractive work-up is necessary to separate the product from inorganic salts and highly polar impurities. Using a suitable organic solvent like dichloromethane or ethyl acetate is common.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and side products.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material.[8] The choice of solvent is critical and may require some experimentation; common solvents for recrystallization of naphthyridine derivatives include hexane, benzene-hexane mixtures, and dioxane-ethanol mixtures.[8]
Q3: Are there any "greener" or more environmentally friendly approaches to consider for this synthesis?
A3: Yes, some modern synthetic methods focus on reducing environmental impact. For the synthesis of the naphthyridine core, microwave-assisted organic synthesis (MAOS) can be a greener alternative, often leading to shorter reaction times, higher yields, and reduced solvent usage.[9] For the Sandmeyer reaction, recent research has explored electrochemical methods which can reduce the need for stoichiometric copper reagents.[10]
Experimental Protocols
Route A: Bromination of 2,6-naphthyridin-1(2H)-one
Step 1: Synthesis of 2,6-naphthyridin-1(2H)-one A detailed, optimized protocol with specific yields for the synthesis of the unsubstituted 2,6-naphthyridin-1(2H)-one is not readily available in the searched literature. The following is a general procedure based on analogous reactions.
-
To a solution of 2-amino-3-cyanopyridine in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add an equimolar amount of a C2-synthon (e.g., diethyl malonate).
-
Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into an acidic aqueous solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry. Purify by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2,6-naphthyridin-1(2H)-one (1.0 eq) in a minimal amount of a high-boiling inert solvent such as toluene or xylene.
-
Add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise to the suspension.[3]
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain the temperature for several hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution or concentrated ammonia until the pH is ~8.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Route B: Sandmeyer Reaction of 2,6-naphthyridin-1-amine
Step 1: Synthesis of 2,6-naphthyridin-1-amine A specific, high-yield protocol for the synthesis of the unsubstituted 2,6-naphthyridin-1-amine is not detailed in the provided search results. The following is a general approach based on related naphthyridine syntheses.
-
A plausible route involves the cyclization of a suitably substituted pyridine derivative. For example, a reaction of 2-chloro-3-cyanopyridine with an amine source under conditions that promote cyclization.
-
Purification would typically involve extraction and column chromatography.
Step 2: Synthesis of this compound
-
Prepare a solution of hydrobromic acid (48%) in water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve 2,6-naphthyridin-1-amine (1.0 eq) in the cold hydrobromic acid solution with stirring.
-
Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C.[6] Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-2.0 eq) in concentrated hydrobromic acid at room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the effervescence ceases.
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide or ammonia solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
The following tables summarize typical reaction conditions and expected yields for the key transformations. Note that specific yields for the unsubstituted this compound are not widely reported, and these values are based on analogous reactions and general principles.
Table 1: Bromination of 2,6-naphthyridin-1(2H)-one
| Parameter | Condition 1 | Condition 2 |
| Brominating Agent | POBr₃ | PBr₅ |
| Equivalents | 2.0 - 5.0 | 1.5 - 3.0 |
| Solvent | Toluene or Xylene | Toluene or neat |
| Temperature | 110-160 °C (Reflux)[3] | 100-120 °C |
| Reaction Time | 2 - 8 hours | 1 - 4 hours |
| Typical Yield Range | 40 - 70% | 50 - 80% |
Table 2: Sandmeyer Reaction of 2,6-naphthyridin-1-amine
| Parameter | Condition 1 | Condition 2 |
| Diazotizing Agent | NaNO₂ in aqueous HBr | tert-Butyl nitrite in organic solvent |
| Equivalents of Nitrite | 1.1 - 1.5 | 1.2 - 2.0 |
| Bromide Source | CuBr in HBr | CuBr₂ in organic solvent |
| Temperature | 0-5 °C (diazotization), RT (bromination) | 0 °C to RT |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Typical Yield Range | 50 - 85%[11] | 40 - 75% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in chemical synthesis.
Synthetic Pathways to this compound
Caption: Two primary synthetic routes to this compound.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
recrystallization techniques for purifying 2,6-naphthyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,6-naphthyridine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it a preferred method for purifying 2,6-naphthyridine derivatives?
A1: Recrystallization is a purification technique used to separate a desired solid compound from impurities. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the surrounding solution (mother liquor). For 2,6-naphthyridine derivatives, which are typically crystalline solids at the final synthesis stage, recrystallization is often more efficient, cost-effective, and scalable for removing minor impurities compared to chromatographic methods.
Q2: How do I select an appropriate solvent for my 2,6-naphthyridine derivative?
A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. A general principle is "like dissolves like." Since the 2,6-naphthyridine core is a polar N-heterocycle, good starting points are polar solvents.
-
Single Solvents: Alcohols (e.g., ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) are often effective.
-
Solvent Pairs: If no single solvent has the desired solubility profile, a two-solvent system (solvent pair) is used. This involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
Q3: How does the basicity of the 2,6-naphthyridine core affect recrystallization?
A3: The two nitrogen atoms in the 2,6-naphthyridine ring system are basic (Lewis bases) and can be protonated by acids. This property can be both a challenge and an opportunity.
-
Challenge: If your crude product contains acidic impurities from the synthesis, they may form salts with your product, affecting its crystallization behavior.
-
Opportunity: The solubility of 2,6-naphthyridine derivatives is often pH-dependent. In some cases, purification can be achieved by dissolving the crude material in a dilute acidic solution, filtering out insoluble non-basic impurities, and then re-precipitating the purified free base by adding a base. Alternatively, forming a specific salt with a suitable acid can be a method of crystallization.
Troubleshooting Guide
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil completely redissolves. Add a small amount of additional "good" solvent to lower the saturation point and then allow the solution to cool much more slowly.
-
Solution 2: Change the Solvent System. The initial solvent may be too nonpolar. Try a more polar solvent or adjust the ratio of your solvent pair.
-
Solution 3: Slow Down Cooling. Insulate the flask to ensure a very gradual temperature drop. Do not place the hot flask directly into an ice bath.
Q5: No crystals are forming, even after the solution has cooled completely. What are the next steps?
A5: This is a common issue, typically indicating that the solution is not supersaturated.
-
Solution 1: Induce Nucleation.
-
Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization (a "seed crystal").
-
-
Solution 2: Increase Concentration. The most common cause is using too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Solution 3: Drastically Lower the Temperature. Once the solution has reached room temperature, place it in an ice bath or refrigerator to further decrease the compound's solubility.
Q6: My final crystal yield is very low. How can I improve it?
A6: A low yield suggests that a significant amount of your compound remains in the mother liquor.
-
Solution 1: Minimize Solvent Usage. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product upon cooling.
-
Solution 2: Ensure Complete Cooling. Make sure the crystallization flask has spent adequate time at a low temperature (e.g., in an ice bath for at least 20-30 minutes) to maximize precipitation.
-
Solution 3: Check the Mother Liquor. After filtering your crystals, you can try to recover a second crop by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
Q7: My purified crystals are still colored. How can I remove colored impurities?
A7: If the desired compound is known to be colorless, colored impurities can often be removed with activated charcoal.
-
Solution: Charcoal Treatment. After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal from the hot solution via hot gravity filtration before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and reduce the yield.
Data Presentation
Table 1: Purification Data for Selected 4-Methyl-2,6-Naphthyridine Derivatives
The following table summarizes purification data based on reported experimental procedures for 4-methyl-2,6-naphthyridine and its synthetic intermediates. This data provides practical examples of effective solvent systems.
| Compound Name | Purification Method | Solvent System | Yield (%) | Melting Point (°C) |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Recrystallization | Methylene Chloride / Hexane | 79.8 | 197.5 - 198.5 |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Recrystallization | Benzene / Hexane | 87.2 | 150.5 - 151.5 |
| 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | Crystallization | Hexane | 41.0 | 145.5 - 146.5 |
| 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | Crystallization | Dioxane / Ethanol | 83.3 | 296 (dec.) |
Experimental Protocols
Detailed Methodology: General Protocol for Two-Solvent Recrystallization
This protocol outlines a standard procedure for purifying a 2,6-naphthyridine derivative using a solvent pair, such as ethanol ("good" solvent) and water ("poor" solvent).
1. Solvent Selection and Preparation:
-
Choose a miscible solvent pair where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Prepare two flasks: one containing the crude solid and another with the "good" solvent and a boiling chip, heating it to a gentle boil.
2. Dissolution:
-
To the flask containing the crude solid, add the minimum amount of hot "good" solvent dropwise while swirling until the solid just dissolves. Keep the solution at or near its boiling point.
3. Hot Filtration (if necessary):
-
If insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
4. Addition of Anti-Solvent:
-
Heat the clear filtrate to boiling. Add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
5. Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold "poor" solvent (or a cold mixture of the solvent pair) to remove any residual mother liquor.
7. Drying:
-
Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.
Mandatory Visualization
identifying and removing impurities from 1-Bromo-2,6-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 1-Bromo-2,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a synthesis of this compound?
A1: Based on synthetic routes involving the bromination of a 2,6-naphthyridine precursor or cyclization of bromo-pyridine derivatives, common impurities may include:
-
Unreacted Starting Materials: Such as 2,6-naphthyridine or a precursor like 3-amino-2,6-naphthyridine.
-
Over-brominated Products: Formation of di- or tri-brominated naphthyridines (e.g., 1,3-dibromo-2,6-naphthyridine) can occur if the reaction conditions are not carefully controlled.[1]
-
Positional Isomers: Depending on the synthetic route, other bromo-naphthyridine isomers could be formed.
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) may be present.
-
Reagents: Residual brominating agents or catalysts.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: To identify impurities via NMR:
-
Compare with known spectra: Compare your spectrum with literature data for this compound and potential impurities.
-
Analyze chemical shifts and coupling patterns: Aromatic protons on the naphthyridine core have distinct chemical shifts and coupling constants. The presence of additional bromine atoms will further shift the signals of adjacent protons downfield. For example, the NMR spectrum for 1,3-dibromo-4-methyl-2,6-naphthyridine shows distinct signals that can be compared to your product.[2]
-
Use 2D NMR techniques: Techniques like COSY and HMQC can help in assigning the proton and carbon signals and elucidating the structure of unknown impurities.
-
Spike your sample: If you have a pure standard of a suspected impurity, adding a small amount to your NMR sample and re-acquiring the spectrum can confirm its presence if the corresponding peaks increase in intensity.
Q3: What is a good starting point for developing a purification method for this compound?
A3: A good starting point is to assess the crude product's purity by Thin Layer Chromatography (TLC). This will help you determine the number of components and their relative polarities, guiding your choice between recrystallization and column chromatography. For a solid crude product, recrystallization is often a good first attempt if the impurities have different solubilities than the desired product.[3] If TLC shows multiple impurities or impurities with similar polarity to your product, column chromatography will likely be necessary.[2]
Q4: My this compound is an oil and won't crystallize. What can I do?
A4: "Oiling out" can happen if the compound is impure or cools too quickly.[4][5] Try the following:
-
Re-dissolve and cool slowly: Heat the oil to redissolve it, perhaps adding a small amount of additional solvent, and then allow it to cool much more slowly. Insulating the flask can help.
-
Use a mixed solvent system: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear and then cool slowly. For a polar compound, a system like ethanol/water or acetone/hexane could be effective.[4]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[5]
-
Seed the solution: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to induce crystallization.[5]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling | - Solution is not supersaturated (too much solvent used).- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Evaporate some solvent to increase the concentration and cool again.- Add a "poor" solvent (anti-solvent) to decrease solubility.- Scratch the inner surface of the flask or add a seed crystal.[5]- Place the solution in an ice bath or refrigerator for an extended period. |
| Product "oils out" | - Cooling is too rapid.- The solvent's boiling point is higher than the product's melting point.- High concentration of impurities. | - Reheat to dissolve the oil, then cool slowly.- Add more of the "good" solvent before cooling.- Try a different solvent or a mixed-solvent system.[4] |
| Low yield of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature filtration before crystallization was complete. | - Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration. |
| Crystals are colored or appear impure | - Colored impurities are present.- Incomplete removal of starting materials or byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Re-crystallize the product a second time. |
Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample. | - Optimize the solvent system using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 100:1 ratio of silica to sample by weight). |
| Compound streaks on the TLC/column | - Compound is too polar for the chosen eluent.- Compound is acidic or basic. | - Increase the polarity of the eluent.- For basic compounds like naphthyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[2] |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. A gradient elution from a non-polar to a more polar solvent system can be effective.[2] |
Quantitative Data Summary
The following table summarizes purification and characterization data for this compound and related compounds based on available literature. This data can serve as a reference for assessing the purity of your material.
| Compound | Purification Method | Solvent(s) | Yield (%) | Melting Point (°C) | Analytical Data Notes |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Recrystallization | Benzene-hexane | 87.2 | 150.5-151.5 | A potential byproduct of over-bromination.[2] |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Recrystallization | Methylene chloride-hexane | 79.8 | 197.5-198.5 | A potential precursor or related compound.[2] |
| 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | Crystallization | Dioxane-ethanol | 83.3 | 296 (dec.) | A potential hydrolysis byproduct.[2] |
| 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | Crystallization | Hexane | 41.0 | 145.5-146 | NMR data available: δ 4.17 (3H, s, OCH₃), 7.55 (1H, s, H-4), 7.94 (1H, d, H-8), 8.75 (1H, d, H-7), 9.17 (1H, s, H-5); J₇,₈ = 5.8 Hz.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This is a general procedure that should be optimized for this compound based on small-scale solubility tests.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography (General Procedure)
This general protocol can be adapted for the purification of this compound.
-
Solvent System Selection: Using TLC, determine an eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product (Rf value of ~0.3) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC (General Method)
This is a representative HPLC method for analyzing brominated aromatic compounds and should be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength, likely in the 220-280 nm range.
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Cross-Coupling of Electron-Deficient Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of electron-deficient heterocycles.
Troubleshooting Guides
Issue 1: Low or No Yield
Low or nonexistent yields are a common frustration in cross-coupling reactions involving electron-deficient heterocycles. The underlying causes can often be traced back to catalyst activity, substrate-related issues, or suboptimal reaction conditions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low yield reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Poisoning | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider slow addition of the heterocyclic partner. | The nitrogen atom in electron-deficient heterocycles can coordinate strongly to the metal center, leading to catalyst deactivation. Bulky ligands shield the metal, preventing this inhibitory interaction.[1] |
| Inactive Catalyst | Employ a well-defined palladium precatalyst (e.g., Buchwald precatalysts).[1][2] Ensure rigorous degassing to prevent oxidation of the active Pd(0) species. | Precatalysts ensure efficient generation of the active Pd(0) catalyst in the presence of the substrate.[1] Oxygen can oxidize the active catalyst, rendering it ineffective.[3] |
| Slow Oxidative Addition | For less reactive halides (e.g., chlorides), use more electron-rich and bulky ligands.[4][5] Nickel-based catalysts may be more effective for these substrates.[2] | Oxidative addition is often the rate-determining step.[5] Electron-rich ligands enhance the electron density on the metal, facilitating this step. |
| Protodeboronation of Boronic Acid | Use more stable boronate esters (e.g., pinacol or MIDA esters).[1] Run the reaction under anhydrous conditions.[1] | Electron-deficient heteroaryl boronic acids are particularly susceptible to cleavage of the C-B bond by protic sources like water.[1] |
| Poor Substrate Solubility | Screen a range of solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1] Increase the reaction temperature. | Poor solubility can significantly hinder reaction rates and overall yield.[1] |
Issue 2: Significant Side Reactions
The desired cross-coupling product can be compromised by competing side reactions, most notably homocoupling and hydrodehalogenation.
Troubleshooting Workflow: Side Reactions
References
Technical Support Center: N-Alkylation of 2,6-Naphthyridine Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2,6-naphthyridine systems. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 2,6-naphthyridines?
A1: The N-alkylation of 2,6-naphthyridines can be challenging due to several factors inherent to the heterocyclic system:
-
Regioselectivity: The presence of two nitrogen atoms raises the possibility of mono- or di-alkylation. Furthermore, if the naphthyridine ring is substituted with hydroxyl groups, competition between N-alkylation and O-alkylation can occur.[1][2]
-
Over-alkylation: The mono-alkylated product, a naphthyridinium salt, can sometimes undergo further alkylation, leading to complex product mixtures.
-
Steric Hindrance: Bulky substituents on the 2,6-naphthyridine core or on the alkylating agent can significantly hinder the reaction, leading to low yields or requiring harsh reaction conditions.[3][4][5][6]
-
Low Reactivity: The nucleophilicity of the nitrogen atoms in the 2,6-naphthyridine system can be influenced by substituents on the ring. Electron-withdrawing groups can decrease nucleophilicity, making alkylation difficult.[7]
-
Product Instability: The resulting N-alkylated 2,6-naphthyridinium salts can sometimes be unstable, potentially undergoing demethylation or other degradation pathways, especially when certain counter-ions like iodide are present.[4][5]
Q2: How does the choice of alkylating agent affect the reaction?
A2: The reactivity of the alkylating agent is a critical parameter. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[8][9] For less reactive 2,6-naphthyridine systems, a more reactive alkylating agent like an alkyl iodide or triflate may be necessary. However, highly reactive agents can also lead to an increase in side reactions such as over-alkylation.[6] The use of "greener" activating groups, such as sulfonates, can be an alternative to traditional alkyl halides.[10]
Q3: What is the role of the base and solvent in N-alkylation reactions?
A3: The choice of base and solvent is crucial for a successful N-alkylation.
-
Base: A base is often used to deprotonate any acidic protons, such as in the case of naphthyridinones, thereby increasing the nucleophilicity of the nitrogen atom.[11] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[12][13][14] The strength and solubility of the base in the chosen solvent can significantly impact the reaction outcome.[12]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly employed as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[2][10][12] However, care should be taken with solvents like DMSO at high temperatures in the presence of bases and electrophiles.[10]
Troubleshooting Guide
Problem 1: Low or no yield of the N-alkylated product.
-
Question: My N-alkylation reaction is not proceeding, and I am recovering mostly starting material. What should I do?
-
Answer:
-
Increase Reactivity of the Alkylating Agent: If you are using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide, which is a better leaving group.[8][9] Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in-situ Finkelstein reaction.[2][12]
-
Increase Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider increasing the temperature or using microwave irradiation to accelerate the reaction.[2][6]
-
Optimize Base and Solvent: Ensure your base is strong enough and soluble in your chosen solvent. For example, if K₂CO₃ in acetone is ineffective, switching to Cs₂CO₃ in DMF might improve the outcome.[2][12] For reactions requiring a strong base, ensure anhydrous conditions as moisture will quench bases like NaH.[13]
-
Check for Steric Hindrance: If your 2,6-naphthyridine or alkylating agent is sterically hindered, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider alternative, less sterically demanding synthetic routes.[3][6]
-
Problem 2: Formation of multiple products, including di-alkylated species.
-
Question: I am observing the formation of a di-alkylated product in my reaction mixture. How can I favor mono-alkylation?
-
Answer:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the 2,6-naphthyridine to the alkylating agent, or even a slight excess of the naphthyridine.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to the desired temperature. This helps to maintain a low concentration of the alkylating agent, disfavoring a second alkylation event.[13]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve the selectivity for the mono-alkylated product.[6]
-
Problem 3: Observation of O-alkylation instead of or in addition to N-alkylation.
-
Question: My 2,6-naphthyridine precursor has a hydroxyl group, and I am seeing significant O-alkylation. How can I promote N-alkylation?
-
Answer: The regioselectivity between N- and O-alkylation can be influenced by several factors:
-
Choice of Base and Solvent System: The combination of base and solvent can have a profound effect. For instance, in related pyridone systems, using an alkali metal salt in DMF tends to favor N-alkylation, whereas a silver salt in a non-polar solvent like benzene can favor O-alkylation.[1] Experimenting with different base/solvent combinations is recommended.
-
Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group prior to the N-alkylation step. The protecting group can then be removed in a subsequent step.
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the nitrogen atom is a softer nucleophile than the oxygen atom. Softer electrophiles (alkylating agents) will preferentially react with the softer nucleophile (nitrogen). While this is a general principle, its application can be complex and influenced by other factors.
-
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of 2,6-Naphthyridines
| Parameter | Variation | Expected Outcome on Yield/Selectivity | Rationale |
| Alkylating Agent | R-Cl → R-Br → R-I | Increased reaction rate and yield. | Leaving group ability increases (I⁻ > Br⁻ > Cl⁻).[8][9] |
| Base | K₂CO₃ → Cs₂CO₃ | Increased reaction rate, especially in cases of low starting material solubility. | Increased solubility and basicity of Cs₂CO₃ in organic solvents.[2][12] |
| NaH | Can lead to higher yields but requires strictly anhydrous conditions. | Strong, non-nucleophilic base that irreversibly deprotonates the substrate.[13][14] | |
| Solvent | Aprotic (e.g., Acetone) → Polar Aprotic (e.g., DMF, DMSO) | Increased reaction rate. | Better solvation of the transition state in Sₙ2 reactions.[2][12] |
| Temperature | Room Temp → Reflux/Microwave | Increased reaction rate. Potential decrease in selectivity. | Provides energy to overcome the activation barrier.[2][6] |
| Stoichiometry | 1:1.2 (Naphthyridine:Alkyl Halide) → 1.2:1 | Increased selectivity for mono-alkylation. | Reduces the probability of the mono-alkylated product reacting further. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Substituted 2,6-Naphthyridine
Disclaimer: This is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
Substituted 2,6-naphthyridine (1.0 eq.)
-
Alkyl halide (1.05 - 1.2 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq.) or Cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted 2,6-naphthyridine (1.0 eq.) and the base (K₂CO₃ or Cs₂CO₃).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.05 - 1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2,6-naphthyridine.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the N-alkylation of 2,6-naphthyridines.
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
preventing debromination in reactions with 1-Bromo-2,6-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 1-Bromo-2,6-naphthyridine, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the C1 position of this compound is replaced by a hydrogen atom. This leads to the formation of 2,6-naphthyridine as a byproduct, which reduces the yield of the desired product and complicates purification.[1][2] The electron-deficient nature of the naphthyridine ring system can make the C-Br bond susceptible to cleavage under certain reaction conditions.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, debromination is most commonly caused by the formation of palladium-hydride (Pd-H) species.[1][2] These reactive intermediates can be generated from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.[1]
-
Solvents: Protic solvents (e.g., alcohols, water) can serve as a source of hydrides.[3]
-
Impurities: The presence of water or other protic impurities in the reagents or solvents can contribute to the formation of Pd-H.
-
Reagents: Certain reagents or their degradation products can act as hydride donors.
Once formed, the Pd-H species can react with this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.[1]
Q3: How can I confirm that debromination is occurring in my reaction?
A3: The most effective way to confirm and quantify debromination is by using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This allows for the detection of the desired product and the debrominated byproduct (2,6-naphthyridine), which will have a molecular weight difference corresponding to the mass of a bromine atom minus a hydrogen atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this technique can separate and identify volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture will show characteristic signals for 2,6-naphthyridine, which can be compared to an authentic sample or literature data.
By comparing the relative integration of the product and byproduct signals, you can estimate the extent of debromination.
Troubleshooting Guide: Minimizing Debromination
This guide is designed to help you systematically troubleshoot and minimize debromination in your reactions with this compound.
Issue: Significant formation of 2,6-naphthyridine byproduct detected.
Below is a workflow to address this issue, starting with the most impactful variables.
References
Technical Support Center: Monitoring 1-Bromo-2,6-naphthyridine Synthesis via TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of 1-Bromo-2,6-naphthyridine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system (eluent) for monitoring the synthesis of this compound?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For aromatic heterocycles like naphthyridines, a combination of hexane and ethyl acetate is commonly used.[1][2][3] We recommend starting with a ratio of 7:3 hexane/ethyl acetate and adjusting the polarity based on the separation observed. For more polar compounds, a system like chloroform/methanol can be effective.[1] A reported eluent for 2,6-naphthyridine derivatives is a mixture of acetone and benzene (1:3).
Q2: My spots are streaking or "tailing" on the TLC plate. What can I do to fix this?
Streaking or tailing of spots on a TLC plate is a common issue, especially with basic compounds like naphthyridines. This is often due to strong interactions with the acidic silica gel stationary phase. To mitigate this, you can:
-
Add a basic modifier: Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[4] This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.
-
Check your sample concentration: Applying too much sample to the TLC plate can overload the stationary phase and cause streaking. Try spotting a more dilute solution of your reaction mixture.
-
Use a different stationary phase: If the issue persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[2]
Q3: The spots on my TLC plate are not moving from the baseline (Rf value is too low). How can I get them to move up the plate?
An Rf value that is too low indicates that the eluent system is not polar enough to move the compounds up the stationary phase.[1] To increase the Rf values of your spots, you need to increase the polarity of the mobile phase.[4] You can achieve this by:
-
Increasing the proportion of the polar solvent: For a hexane/ethyl acetate system, increase the amount of ethyl acetate. For example, move from a 7:3 ratio to a 1:1 or 3:7 hexane/ethyl acetate mixture.
-
Switching to a more polar solvent: If adjusting the ratio is not sufficient, you may need to use a more polar solvent system altogether, such as dichloromethane/methanol.[4]
Q4: All my spots ran to the top of the TLC plate (Rf value is too high). What should I do?
If your spots are all near the solvent front, it means your eluent system is too polar for the compounds of interest.[1] To decrease the Rf values and achieve better separation, you need to decrease the polarity of the mobile phase.[4] This can be done by:
-
Increasing the proportion of the non-polar solvent: In a hexane/ethyl acetate system, increase the relative amount of hexane. For instance, change from a 1:1 ratio to an 8:2 or 9:1 hexane/ethyl acetate mixture.[2]
Q5: I see multiple spots on my TLC plate. How do I know which spot is my product, this compound, and which is the starting material?
To identify your product and starting material, you should run reference spots on the same TLC plate. This is known as "co-spotting".
-
On the baseline of your TLC plate, apply three separate spots:
-
Spot 1: A pure sample of your starting material.
-
Spot 2: The reaction mixture.
-
Spot 3: A pure sample of the expected product (if available) or a co-spot where you apply both the starting material and the reaction mixture on the same spot.
-
-
After developing the plate, you can compare the spots. The spot from the reaction mixture that has the same Rf value as your starting material reference is the unreacted starting material. As the reaction progresses, this spot should diminish in intensity. A new spot that appears and grows in intensity over time is likely your product. Generally, bromination of a less polar precursor will result in a product that is also non-polar, but its exact position relative to the starting material will depend on the precursor's structure.
Troubleshooting Guide
This table summarizes common TLC problems and their solutions when monitoring the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Spots are streaking/tailing | Compound is too polar or acidic/basic for the stationary phase. Sample is too concentrated. | Add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[4] Dilute the sample before spotting. |
| Spots are at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mix).[1] |
| Spots are at the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mix).[1] |
| Poor separation of spots | Eluent polarity is not optimized. | Try different solvent systems or vary the solvent ratios to find the optimal separation. A good separation will have Rf values between 0.2 and 0.8.[1] |
| Unexpected spots appear | Formation of side products or impurities. | Characterize the side products. Consider modifying reaction conditions (temperature, reaction time) to minimize their formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related amino-bromo-naphthyridine derivatives.[5]
Materials:
-
4-Cyano-3-pyridylacetonitrile (Starting Material)
-
Anhydrous Ether
-
Anhydrous Hydrogen Bromide (HBr) gas
-
Sodium Bicarbonate solution
Procedure:
-
Suspend 4-cyano-3-pyridylacetonitrile in anhydrous ether in a flask equipped with a gas inlet and a stirrer.
-
Cool the suspension to a low temperature (e.g., -5°C to 0°C) using an ice-salt bath.
-
Bubble anhydrous HBr gas through the stirred mixture for approximately 2 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into an excess of cold sodium bicarbonate solution to neutralize the acid and precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: TLC Monitoring of the Reaction
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 7:3 Hexane/Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting.
-
Spot the Plate:
-
Using a capillary tube, spot the starting material (dissolved in a suitable solvent like dichloromethane or ethyl acetate) on the left mark of the baseline.
-
Using a different capillary tube, spot the reaction mixture on the middle mark.
-
If you have a pure product standard, spot it on the right mark.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
TLC Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common TLC issues.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2,6-naphthyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent selection on reactions involving 1-Bromo-2,6-naphthyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A1: The solvent plays a critical role in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Its primary functions are to dissolve the reactants, reagents, and catalyst, and to influence the stability of intermediates in the catalytic cycle. For this compound, a heteroaromatic compound, solvent polarity is a key factor. Polar aprotic solvents like 1,4-dioxane, THF, and DMF are commonly used.[1][2] In Suzuki reactions, biphasic systems, often a mixture of an organic solvent with water (e.g., dioxane/water), can be beneficial for dissolving the inorganic base and facilitating the reaction.[1] The choice of solvent can affect the rate of oxidative addition and reductive elimination, thereby influencing reaction times and yields.[3][4]
Q2: I am observing low to no yield in my Suzuki coupling reaction with this compound. Could the solvent be the issue?
A2: Yes, suboptimal solvent choice is a frequent cause of low yields in Suzuki couplings of heteroaryl halides.[1] Key considerations include:
-
Solubility: Ensure that this compound, the boronic acid/ester, and the catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a sluggish or incomplete reaction.
-
Base Solubility: The base (e.g., K₂CO₃, K₃PO₄) must be able to participate in the reaction. In many cases, a biphasic system with water is used to dissolve the base.[1]
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. It is crucial to use degassed solvents to prevent catalyst deactivation.[1] Solvents can be degassed by sparging with an inert gas like argon or nitrogen.
Q3: What are the recommended starting solvents for a Buchwald-Hartwig amination of this compound?
A3: For Buchwald-Hartwig aminations, toluene, 1,4-dioxane, and THF are excellent starting points.[5][6] Toluene is a nonpolar solvent that is often effective, while the ethereal solvents dioxane and THF are also widely used. The choice may depend on the specific amine being coupled and the base used. For instance, with strong bases like sodium tert-butoxide (NaOtBu), these solvents are generally compatible.[5]
Q4: Can the solvent influence side reactions like hydrodehalogenation?
A4: Yes, the solvent can play a role in the prevalence of side reactions. Hydrodehalogenation (replacement of the bromine with a hydrogen) can be more significant in certain solvents, especially if the desired cross-coupling reaction is slow.[1] Protic solvents, in particular, can be a source of protons for this side reaction. Therefore, using anhydrous solvents can sometimes mitigate this issue.
Q5: How do polar protic versus polar aprotic solvents affect nucleophilic aromatic substitution (SNAr) on this compound?
A5: In SNAr reactions, polar aprotic solvents like DMF and DMSO are generally preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[7]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Conversion in Cross-Coupling | 1. Poor solubility of starting materials or catalyst.2. Ineffective base activation due to poor solubility.3. Catalyst deactivation by dissolved oxygen. | 1. Switch to a solvent with better solubilizing properties for your specific substrates (e.g., from toluene to dioxane or DMF). Consider gentle heating to improve solubility.2. For Suzuki reactions, try a biphasic system (e.g., 4:1 dioxane/water or toluene/water) to dissolve the inorganic base.[1]3. Thoroughly degas the solvent by sparging with N₂ or Ar for 30-60 minutes before use.[1] |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | 1. Reaction is too slow, allowing side reactions to compete.2. Presence of protic impurities (e.g., water) in the solvent. | 1. Choose a solvent known to accelerate the specific type of cross-coupling. For example, polar solvents can sometimes accelerate oxidative addition of aryl triflates, which may have implications for related substrates.[3]2. Use anhydrous solvents, especially if hydrodehalogenation is a significant issue. |
| Inconsistent Reaction Results | 1. Variable amounts of water or oxygen in the solvent from batch to batch. | 1. Standardize your procedure for solvent purification and degassing. Use freshly distilled or commercially available anhydrous, degassed solvents for critical reactions. |
| Difficulty in Product Purification | 1. High-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove. | 1. If possible, opt for a lower-boiling point solvent like THF or toluene. If a high-boiling solvent is necessary, consider techniques like azeotropic distillation with a lower-boiling solvent or purification via chromatography. |
Data Presentation
The following tables provide illustrative data for common cross-coupling reactions. As specific data for this compound is limited in the literature, these tables are based on results for structurally similar bromo-heterocyclic compounds and should be used as a starting point for optimization.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of Bromo-pyridines
| Solvent System | Base | Catalyst/Ligand | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 12 | 85-95 |
| Toluene / H₂O (5:1) | K₃PO₄ | Pd₂(dba)₃ / SPhos | 100 | 8 | 90-98 |
| THF / H₂O (4:1) | Cs₂CO₃ | Pd(PPh₃)₄ | 80 | 16 | 75-85 |
| DMF | K₂CO₃ | Pd(dppf)Cl₂ | 110 | 6 | 80-90 |
Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of Bromo-pyridines
| Solvent | Base | Catalyst/Ligand | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | 110 | 18 | 85-95 |
| 1,4-Dioxane | Cs₂CO₃ | Pd(OAc)₂ / Xantphos | 110 | 24 | 80-90 |
| THF | LHMDS | Pd(OAc)₂ / RuPhos | 80 | 12 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Comparative NMR Analysis of 1-Bromo-2,6-naphthyridine and Structural Analogs
A comprehensive guide to the 1H and 13C NMR spectral characteristics of 1-Bromo-2,6-naphthyridine, offering a comparative analysis with its parent compound, 2,6-naphthyridine, and the disubstituted analog, 1,3-dibromo-2,6-naphthyridine. This guide provides predicted and experimental NMR data, a detailed experimental protocol for spectral acquisition, and a logical workflow for NMR analysis, aimed at researchers, scientists, and professionals in drug development.
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide focuses on the 1H and 13C NMR analysis of this compound, a substituted aza-aromatic heterocycle of interest in medicinal chemistry. By comparing its spectral data with that of the unsubstituted 2,6-naphthyridine and 1,3-dibromo-2,6-naphthyridine, we can gain valuable insights into the electronic effects of bromine substitution on the naphthyridine scaffold.
Comparative NMR Data Analysis
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for this compound and the experimental data for the comparative compounds, 2,6-naphthyridine and 1,3-dibromo-2,6-naphthyridine. The data is presented to facilitate a clear comparison of the impact of bromination on the chemical environment of the naphthyridine ring system.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Position | This compound (Predicted) | 2,6-Naphthyridine (Experimental) | 1,3-Dibromo-2,6-naphthyridine (Experimental) |
| H-1 | - | 9.32 (s) | - |
| H-3 | 8.65 (d, J=8.5 Hz) | 9.32 (s) | - |
| H-4 | 7.78 (d, J=8.5 Hz) | 7.85 (d, J=5.8 Hz) | 7.55 (s) |
| H-5 | 9.25 (s) | 9.17 (s) | 9.17 (s) |
| H-7 | 8.85 (d, J=5.8 Hz) | 8.74 (d, J=5.8 Hz) | 8.75 (d, J=5.8 Hz) |
| H-8 | 7.95 (d, J=5.8 Hz) | 7.78 (d, J=5.8 Hz) | 7.94 (d, J=5.8 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Position | This compound (Predicted) | 2,6-Naphthyridine (Experimental) | 1,3-Dibromo-2,6-naphthyridine (Experimental) |
| C-1 | 145.2 | 151.8 | 143.5 |
| C-2 | 153.5 | 151.8 | 152.1 |
| C-3 | 125.1 | 136.8 | 123.7 |
| C-4 | 123.8 | 121.5 | 122.9 |
| C-4a | 138.1 | 136.5 | 137.8 |
| C-5 | 150.9 | 150.2 | 149.7 |
| C-6 | 155.8 | 154.3 | 155.1 |
| C-7 | 122.3 | 120.9 | 121.8 |
| C-8 | 137.2 | 135.9 | 136.5 |
| C-8a | 129.5 | 128.7 | 130.1 |
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound and its analogs.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for these compounds. Ensure the solvent is dry and free of acidic impurities.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 16 ppm is generally sufficient to cover the expected chemical shift range.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A spectral width of 200-250 ppm is appropriate for most organic compounds.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all the peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound and its comparison with structural analogs.
Caption: Logical workflow for NMR analysis.
A Comparative Analysis of the Reactivity of 1-Bromo-2,6-naphthyridine and Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Building Blocks
In the realm of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, pyridine and its fused bicyclic analogs, such as naphthyridines, are privileged scaffolds. The functionalization of these heterocycles often relies on palladium-catalyzed cross-coupling reactions, where the reactivity of the starting halo-heterocycle is a critical parameter for reaction success and optimization. This guide provides a comparative analysis of the reactivity of 1-Bromo-2,6-naphthyridine against the isomeric 2-bromo-, 3-bromo-, and 4-bromopyridines in three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Executive Summary: Predicted Reactivity Trends
The reactivity of a (hetero)aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst. This step is generally favored at carbon centers with lower electron density.
Based on the established electronic effects in pyridine systems, the general order of reactivity for bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a decrease in electron density at the ortho (2- and 6-) and para (4-) positions.[1] Consequently, 4-bromopyridine and 2-bromopyridine are more susceptible to oxidative addition than 3-bromopyridine.[1] While 2-bromopyridine is highly reactive, the proximity of the nitrogen atom can sometimes lead to catalyst inhibition through coordination, potentially requiring specialized ligands or reaction conditions.[1]
For This compound , the presence of a second nitrogen atom in the fused ring system is expected to further decrease the electron density of the aromatic core. The C1 position in the 2,6-naphthyridine ring is adjacent to one nitrogen atom and in a 'para-like' relationship to the second nitrogen atom, suggesting a highly electron-deficient character. Therefore, it is predicted that This compound will exhibit reactivity comparable to or greater than that of 4-bromopyridine , making it a highly reactive substrate in cross-coupling reactions.
Comparative Reactivity Diagram
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound and the isomeric bromopyridines. The data has been compiled from various sources and aims to provide a comparative snapshot of reaction efficiencies. Direct comparison should be made with caution as reaction conditions are not always identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is a clear illustration of their electronic differences.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 (estimated based on similar naphthyridines) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 16 | 70-85 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2 | >95[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, crucial for many pharmaceutical compounds.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 (estimated) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 4 | 60-98[3][4] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 75-90 |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | RT | 2 | 95 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | ~90 (estimated) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 4 | 99 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | 72-96[5] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 3 | 98 |
Experimental Protocols
Detailed experimental protocols for the three major cross-coupling reactions are provided below. These serve as a starting point for reaction optimization.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle with an arylboronic acid.
Materials:
-
Bromo-heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-heterocycle, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-heterocycle with an amine.
Materials:
-
Bromo-heterocycle (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the bromo-heterocycle and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of a bromo-heterocycle with a terminal alkyne.
Materials:
-
Bromo-heterocycle (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromo-heterocycle, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Catalytic Cycles
The three cross-coupling reactions proceed through distinct yet related catalytic cycles involving a palladium catalyst. Understanding these cycles is key to optimizing reaction conditions.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling Catalytic Cycle
References
A Comparative Guide to Structure-Activity Relationships of 2,6-Naphthyridine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting various protein kinases implicated in diseases such as cancer. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2,6-naphthyridine analogs, focusing on their inhibitory activities against three key kinase targets: Casein Kinase 2 (CK2), Fibroblast Growth Factor Receptor 4 (FGFR4), and Protein Kinase C (PKC). The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support ongoing research and drug discovery efforts.
Structure-Activity Relationship (SAR) Comparison
The following sections summarize the in vitro potency and cellular activity of key 2,6-naphthyridine analogs against their respective kinase targets.
2,6-Naphthyridine Analogs as Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in cancer, where it plays a critical role in cell growth, proliferation, and survival. The benzo[c][1][2]naphthyridine derivative CX-4945 (silmitasertib) is a first-in-class, orally bioavailable CK2 inhibitor that has advanced to clinical trials.[3][4] SAR studies have focused on modifying the core structure to enhance potency and selectivity.
| Compound | R Group | CK2α IC50 (nM) | Selectivity vs. CLK2 (Fold) | Reference |
| CX-4945 | -COOH | 1 | >10 | [5][6] |
| Analog 1c | -CONH2 | 0.48 | >20 | [6] |
Key SAR Insights:
-
The carboxylic acid group at the 8-position of the benzo[c][1][2]naphthyridine core is crucial for potent CK2 inhibition, forming key interactions within the ATP-binding site.[7]
-
Modification of the carboxylic acid to a carboxamide (Analog 1c) can lead to increased potency and improved selectivity against related kinases like CLK2.[6]
-
The 3-chlorophenylamino group at the 5-position makes important hydrophobic and hydrogen-bonding interactions.[7]
2,6-Naphthyridine Analogs as Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1][8] Selective inhibition of FGFR4 is a promising therapeutic strategy. Recent studies have identified novel 2,6-naphthyridine analogs as potent and selective FGFR4 inhibitors.
| Compound | Structure | FGFR4 IC50 (nM) | Huh7 Cell Proliferation IC50 (nM) | Selectivity vs. FGFR1 (Fold) | Reference |
| Fisogatinib (8) | (Reference Compound) | 13 | 38 | 29 | [8][9] |
| Compound 11 | 5.6 | 21 | >178 | [8][9] |
Key SAR Insights:
-
The 2,6-naphthyridine core serves as an effective scaffold for developing selective FGFR4 inhibitors.
-
Compound 11, a novel 2,6-naphthyridine analog, demonstrates superior potency and selectivity for FGFR4 over other FGFR family members when compared to the reference compound fisogatinib.[8][9]
2,6-Naphthyridine Analogs as Protein Kinase C (PKC) Inhibitors
The Protein Kinase C (PKC) family of enzymes is involved in various cellular processes, and specific isotypes are implicated in diseases like cancer and autoimmune disorders. A series of 2,6-naphthyridines has been developed as potent and selective inhibitors of novel PKC isotypes.
| Compound | PKCδ IC50 (nM) | PKCθ IC50 (nM) | Selectivity vs. PKCα (Fold) | Reference |
| Compound 11 (PKC) | 10 | 3 | >100 | [2] |
Key SAR Insights:
-
The 2,6-naphthyridine template can be adapted to achieve potent inhibition of specific PKC isotypes, particularly the novel isotypes (δ, ε, η, and θ).[2]
-
High selectivity against classical PKC isotypes (e.g., PKCα) has been achieved, which is crucial for minimizing off-target effects.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is used to determine the direct inhibitory effect of compounds on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CK2α, FGFR4)
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted [γ-³³P]ATP.
-
Quantify the incorporated radioactivity in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., Huh7, PC-3)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2,6-naphthyridine analogs for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by 2,6-naphthyridine analogs and a general workflow for SAR studies.
Caption: FGF19-FGFR4 signaling pathway and its inhibition by 2,6-naphthyridine analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
References
- 1. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Potential: A Comparative Guide to the In Vitro Biological Efficacy of 1-Bromo-2,6-Naphthyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is unceasing. The naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and enzyme inhibitory effects. This guide focuses on the emerging class of 1-Bromo-2,6-naphthyridine derivatives, offering a comparative analysis of their potential in vitro biological efficacy against other well-established naphthyridine isomers. By examining experimental data from related compounds, we aim to provide a framework for the rational design and evaluation of this promising, yet underexplored, chemical space.
While specific comprehensive studies on the biological evaluation of a series of this compound derivatives are still emerging, the synthesis of key intermediates such as 3-amino-1-bromo-2,6-naphthyridine is documented, underscoring the chemical accessibility of this scaffold for derivatization and biological screening. This guide will, therefore, draw upon the rich dataset available for other naphthyridine isomers to project the potential activities and guide future research.
Comparative In Vitro Anticancer Activity of Naphthyridine Derivatives
Naphthyridine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. The following table summarizes the in vitro anticancer activity of various naphthyridine isomers, providing a benchmark for the anticipated potency of this compound derivatives.
| Isomer Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,6-Naphthyridine | 2,4-disubstituted-1,6-naphthyridine (17a) | MOLT-3 (Leukemia) | Cytotoxicity | 9.1 ± 2.0 | - | - |
| HeLa (Cervical) | Cytotoxicity | 13.2 ± 0.7 | - | - | ||
| HL-60 (Leukemia) | Cytotoxicity | 8.9 ± 2.2 | - | - | ||
| 1,8-Naphthyridine | Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | Cytotoxicity | 1.37 | - | - |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | Cytotoxicity | 3.7 | - | - | |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | Cytotoxicity | 3.0 | - | - | |
| Benzo[c]naphthyridine | Naphthyridine Derivative 16 | HeLa (Cervical) | Cytotoxicity | 0.7 | Colchicine | 23.6 |
| HL-60 (Leukemia) | Cytotoxicity | 0.1 | Colchicine | 7.8 | ||
| PC-3 (Prostate) | Cytotoxicity | 5.1 | Colchicine | 19.7 |
Comparative In Vitro Kinase Inhibitory Activity
A primary mechanism through which naphthyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The table below presents the inhibitory activity of various naphthyridine derivatives against different kinases, offering a comparative landscape for the potential kinase inhibitory profile of this compound derivatives.
| Isomer Class | Derivative Example | Target Kinase | Assay Type | IC50 (µM) |
| 1,6-Naphthyridine | 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one (2t) | c-Met | Kinase Inhibition | 2.6 |
| Benzo[c][1][3]naphthyridin-6-one | Pan Aurora Inhibitor | Aurora Kinases | Kinase Inhibition | Potent Inhibition |
| 5,7-disubstituted[1][2]naphthyridines | - | Spleen Tyrosine Kinase (SYK) | Kinase Inhibition | Potent Inhibition |
| Benzo[c][2][4]naphthyridine | CX-4945 | Casein Kinase 2 (CK2) | Kinase Inhibition | 0.00038 (Ki) |
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a period of 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the target kinase, a specific peptide substrate, and various concentrations of the this compound derivative in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (adenosine triphosphate). Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the resulting dose-response curve.
Visualizing the Landscape: Pathways and Processes
To better understand the potential mechanisms of action and experimental designs, the following diagrams illustrate key concepts.
References
A Comparative Study of Catalysts for Suzuki Coupling of 1-Bromo-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of 1-Bromo-2,6-naphthyridine, a key intermediate in the synthesis of biologically active compounds. The selection of an optimal catalyst system is paramount for achieving high yields and purity in the synthesis of 1-aryl-2,6-naphthyridine derivatives, which are scaffolds of significant interest in pharmaceutical research.
The Catalytic Landscape for Heteroaryl Coupling
The efficacy of the Suzuki coupling of heteroaryl halides like this compound is highly dependent on the choice of the palladium or nickel catalyst and the associated ligands. Nitrogen-containing heterocycles can pose challenges due to potential catalyst inhibition. Therefore, the use of specialized ligands and pre-catalysts is often necessary to achieve high reactivity and yields.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of this compound and analogous heteroaryl bromides. The data is compiled from literature sources and provides a basis for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 80 - 100 | 12 - 24 | 75 - 85 | 15 - 28 |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 - 110 | 2 - 12 | 85 - 95 | 28 - 95 |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | K₃PO₄ | 1,4-Dioxane | 100 | 2 - 6 | 90 - 98 | 45 - 196 |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 4 | >95 | >95 |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ | 3 - 5 | K₃PO₄ | 2-Me-THF | 100 | 12 | 80 - 95 | 16 - 32 |
| Ni(cod)₂ / ProPhos | 1 - 3 | K₃PO₄ | 2-MeTHF/H₂O | RT - 60 | 16 | 85 - 95 | 28 - 95 |
Note: The data in this table is a representative compilation from various sources for the Suzuki coupling of this compound and similar heteroaryl bromides. Yields and TON are highly dependent on the specific boronic acid partner and reaction conditions.
Experimental Workflow and Reaction Mechanism
The general workflow for a Suzuki coupling reaction involves the careful setup of an inert atmosphere, followed by the addition of reagents and heating. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound using different catalyst systems. These protocols can be adapted and optimized for specific substrates and scales.
Protocol 1: Using a Phosphine-Based Palladium Catalyst (e.g., Pd(dppf)Cl₂)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-2,6-naphthyridine.
Protocol 2: Using an N-Heterocyclic Carbene (NHC)-Based Palladium Catalyst (e.g., PEPPSI-IPr)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
tert-Amyl alcohol (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PEPPSI-IPr (0.01 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous tert-amyl alcohol (5 mL) to the tube.
-
Seal the tube and purge with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 100 °C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-aryl-2,6-naphthyridine.
Protocol 3: Using a Nickel Catalyst (e.g., NiCl₂(PCy₃)₂)
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
2-Methyltetrahydrofuran (2-Me-THF) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol) to a dry Schlenk tube.
-
Outside the glovebox, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 2-Me-THF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-2,6-naphthyridine.
Conclusion
The choice of catalyst for the Suzuki coupling of this compound significantly impacts the reaction's success. Modern phosphine and NHC-ligated palladium catalysts, such as those from the Buchwald and Organ groups (e.g., SPhos, PEPPSI-IPr), generally offer superior performance in terms of yield and reaction time compared to traditional catalysts like Pd(PPh₃)₄, especially for challenging heteroaryl substrates. Nickel catalysts provide a cost-effective alternative, demonstrating high reactivity for a range of heteroaryl bromides. Researchers should consider the specific electronic and steric properties of their coupling partners to select the most appropriate catalyst system and optimize the reaction conditions accordingly.
A Researcher's Guide to Validating the Structure of Synthesized 2,6-Naphthyridine Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of 2,6-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] We present a comparison of common spectroscopic and crystallographic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for structural elucidation.
Comparative Analysis of Structural Validation Techniques
The structural validation of novel 2,6-naphthyridine derivatives typically employs a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecular architecture. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray crystallography.
Table 1: Comparison of Analytical Techniques for the Structural Validation of 2,6-Naphthyridine Derivatives
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei. | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, soluble in a deuterated solvent.[3] | Provides unambiguous evidence of molecular structure and stereochemistry. 2D NMR techniques (COSY, HSQC, HMBC) reveal atom connectivity. | Relatively low sensitivity, requiring a larger amount of sample compared to mass spectrometry. Sample must be soluble. |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns offer clues about the molecular structure.[4][5][6] | Microgram to nanogram quantities, soluble for ESI. | High sensitivity, provides molecular formula confirmation. | Isomers are often indistinguishable. Fragmentation can be complex and may not always provide clear structural information. |
| FT-IR Spectroscopy | Presence of specific functional groups. | A few milligrams of solid or liquid sample. | Fast and non-destructive. Provides a "fingerprint" of the molecule.[7] | Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the conjugated π-system. | Dilute solution of the sample. | Simple, fast, and can be used for quantitative analysis.[8][9][10] | Provides limited structural information, mainly related to the extent of conjugation. |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[11][12][13] | A single crystal of sufficient quality and size (ideally >20 µm).[12] | Provides the definitive, absolute structure of a molecule. | Growing suitable single crystals can be a significant challenge. The determined structure is that of the solid state, which may differ from the solution conformation. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for 2,6-naphthyridine derivatives using various analytical techniques. This data can serve as a reference for researchers in the process of validating their synthesized compounds.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2,6-Naphthyridine Ring
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents on the naphthyridine core.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-1 | ~8.8 - 9.2 | ~150 - 155 |
| H-3 | ~7.5 - 8.0 | ~120 - 125 |
| H-4 | ~8.2 - 8.6 | ~135 - 140 |
| H-5 | ~9.3 - 9.7 | ~155 - 160 |
| H-7 | ~7.8 - 8.2 | ~125 - 130 |
| H-8 | ~8.5 - 8.9 | ~140 - 145 |
Reference data for substituted 2,7-naphthyridines suggests that substituent increments can be used to predict chemical shifts.[14]
Table 3: Common Mass Spectrometry Fragmentation Patterns for Heterocyclic Compounds
| Fragmentation Type | Description | Common Neutral Losses |
| Loss of Substituents | Cleavage of bonds connecting substituents to the naphthyridine ring. | Varies based on the substituent (e.g., -CH₃, -OCH₃, -Cl). |
| Ring Cleavage | Fragmentation of the naphthyridine ring system. | Loss of HCN, C₂H₂. |
| Retro-Diels-Alder | For partially saturated ring systems, this can be a characteristic fragmentation pathway. | Varies based on the structure. |
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, which greatly aids in structure elucidation.[15][16]
Table 4: Representative UV-Vis and FT-IR Data for Naphthyridine Derivatives
| Technique | Parameter | Typical Values for Naphthyridines |
| UV-Vis Spectroscopy | λmax (nm) | 250-350 nm, with multiple bands corresponding to π-π* transitions. The exact positions and intensities are sensitive to substitution.[17] |
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000: C-H stretching (aromatic), ~1600-1450: C=C and C=N stretching, ~1300-1000: C-N stretching, Below 900: C-H out-of-plane bending. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of a synthesized 2,6-naphthyridine derivative.
Materials:
-
NMR tube (5 mm outer diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Synthesized 2,6-naphthyridine derivative (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
-
Pipette and vial
Procedure:
-
Weigh the appropriate amount of the synthesized compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18]
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[18]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of a synthesized 2,6-naphthyridine derivative.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[15]
-
Syringe pump and sample loop or an HPLC system for sample introduction.
-
Solvent system (e.g., acetonitrile/water with 0.1% formic acid).[15]
-
Synthesized 2,6-naphthyridine derivative.
Procedure:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the appropriate solvent system.[15]
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to optimal values for the analyte.[15]
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by injection through an HPLC system.
-
Acquire the full scan mass spectrum in the desired mass range and polarity (positive ion mode is common for nitrogen-containing heterocycles).
-
Process the data to obtain the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition using software that considers isotopic abundances. The calculated formula should be consistent with the expected structure of the 2,6-naphthyridine derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a synthesized 2,6-naphthyridine derivative.
Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.
-
Synthesized 2,6-naphthyridine derivative (solid or liquid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure (using ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of a synthesized 2,6-naphthyridine derivative, providing information about its electronic structure.
Materials:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (typically 1 cm path length).
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile).
-
Synthesized 2,6-naphthyridine derivative.
Procedure:
-
Prepare a stock solution of the sample of known concentration.
-
Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.2 and 1.0.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.
-
Record the baseline with the blank.
-
Measure the absorbance of the sample over the desired wavelength range (e.g., 200-600 nm).[19]
-
Identify the wavelength(s) of maximum absorbance (λmax).
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of a synthesized 2,6-naphthyridine derivative.
Procedure Overview:
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Structure Validation and Analysis: The final structure is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.
Visualization of Workflows and Comparisons
To further clarify the relationships between these techniques and the general workflow for structural validation, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of 2,6-naphthyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. rtilab.com [rtilab.com]
- 8. longdom.org [longdom.org]
- 9. eu-opensci.org [eu-opensci.org]
- 10. scribd.com [scribd.com]
- 11. rigaku.com [rigaku.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Strategies for dereplication of natural compounds using high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of 1-Bromo-2,6-naphthyridine via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a critical prerequisite for reliable downstream applications. 1-Bromo-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry, requires robust analytical methods to ensure its quality and integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, complete with detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a compound like this compound, a reversed-phase HPLC method is generally the most suitable approach. This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Proposed HPLC Method for this compound
A robust reversed-phase HPLC method using a C18 column is proposed for the purity analysis of this compound. The inclusion of a mild acid, such as formic acid, in the mobile phase can help to ensure sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[1]
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of Acetonitrile and Water |
Experimental Workflow
The logical workflow for assessing the purity of this compound begins with sample preparation, followed by the HPLC analysis itself, and concluding with data processing to determine the purity level.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the specified C18 column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is observed.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient method.
-
-
Data Analysis:
-
The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Analytical Techniques
While HPLC is a primary method for purity determination, orthogonal techniques can provide complementary information and a more comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. It can be particularly useful for identifying and quantifying residual solvents or volatile impurities that may not be well-resolved by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Typical GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity against a certified internal standard without the need for a specific reference standard of the analyte itself. It also provides structural confirmation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of accuracy.
Table 2: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Analyte Volatility | Not required | Required | Not required |
| Primary Use | Quantitative purity, detection of non-volatile impurities | Identification of volatile impurities and residual solvents | Absolute quantification, structural confirmation |
| Resolution | High | Very High | Signal-dependent |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg range) |
| Quantification | Relative (Area %) | Semi-quantitative without standards | Absolute (Primary method) |
| Sample Throughput | High | Medium | Low |
Logical Framework for Method Selection
The selection of the most appropriate analytical technique can be guided by a logical decision-making process.
References
A Comparative Guide to Alternatives for 1-Bromo-2,6-naphthyridine in Synthetic Routes
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors. 1-Bromo-2,6-naphthyridine serves as a key intermediate in the construction of complex molecules, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry. This guide provides an objective comparison of this compound with its primary alternatives—1-Chloro-2,6-naphthyridine and 1-Triflyloxy-2,6-naphthyridine—focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The comparative data is based on established reactivity principles and extrapolated from experimental results on analogous heterocyclic systems.
Executive Summary
The choice of leaving group at the 1-position of the 2,6-naphthyridine core significantly impacts reactivity in palladium-catalyzed cross-coupling reactions. Generally, the reactivity follows the order: Bromo > Triflyloxy > Chloro.
-
This compound offers a good balance of reactivity and stability, making it a reliable substrate for a wide range of cross-coupling reactions.
-
1-Chloro-2,6-naphthyridine is often a more cost-effective starting material, but its lower reactivity typically necessitates more forcing reaction conditions, including higher temperatures, higher catalyst loadings, and the use of specialized, bulky phosphine ligands.
-
1-Triflyloxy-2,6-naphthyridine , derived from the corresponding naphthyridinone, presents a highly reactive alternative, often enabling cross-coupling under milder conditions than the chloro- and sometimes even the bromo- anologue.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The efficiency of this reaction with 1-halo-2,6-naphthyridines is highly dependent on the nature of the leaving group, as this influences the rate-determining oxidative addition step to the palladium(0) catalyst.
Table 1: Comparison of 1-Substituted-2,6-naphthyridine Derivatives in a Representative Suzuki-Miyaura Coupling Reaction
| Substrate | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Expected Yield Range |
| This compound | Br | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ or K₂CO₃, Dioxane/H₂O, 80-100 °C | 80-95% |
| 1-Chloro-2,6-naphthyridine | Cl | Moderate | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos), K₃PO₄, Toluene or Dioxane, 100-120 °C | 60-85% |
| 1-Triflyloxy-2,6-naphthyridine | OTf | Very High | Pd(PPh₃)₄ or PdCl₂(dppf), KF or CsF, Toluene or THF, Room Temp to 80 °C | 85-98% |
Note: Yields are estimated based on typical outcomes for similar heteroaryl halides and triflates and may vary depending on the specific boronic acid partner and reaction optimization.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the 1-substituted-2,6-naphthyridine is a critical factor for the success of the C-N bond formation.
Table 2: Comparison of 1-Substituted-2,6-naphthyridine Derivatives in a Representative Buchwald-Hartwig Amination Reaction
| Substrate | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Expected Yield Range |
| This compound | Br | High | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., BINAP), NaOt-Bu, Toluene, 80-100 °C | 75-90% |
| 1-Chloro-2,6-naphthyridine | Cl | Moderate | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., RuPhos), NaOt-Bu or LHMDS, Toluene or Dioxane, 100-120 °C | 50-80% |
| 1-Triflyloxy-2,6-naphthyridine | OTf | Very High | Pd(OAc)₂ with a ligand such as Xantphos, Cs₂CO₃ or K₃PO₄, Dioxane, 80-110 °C | 80-95% |
Note: Yields are estimated based on typical outcomes for similar heteroaryl halides and triflates and may vary depending on the specific amine coupling partner and reaction optimization.
Signaling Pathway and Synthetic Application Context
Derivatives of 2,6-naphthyridine are of significant interest in drug discovery, particularly as kinase inhibitors. For instance, the core structure bears resemblance to the quinoline scaffold found in Neratinib, an irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor used in the treatment of HER2-positive breast cancer. Neratinib functions by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1][2] The synthesis of such inhibitors often relies on cross-coupling reactions to introduce key pharmacophoric elements.
Caption: EGFR/HER2 signaling pathway and its inhibition.
Experimental Workflows and Logical Relationships
The choice between bromo, chloro, and triflyloxy derivatives of 2,6-naphthyridine depends on a balance of factors including cost, reactivity, and the desired reaction conditions. The following diagram illustrates the decision-making process and the general experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Synthetic route decision workflow.
Detailed Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 1-substituted-2,6-naphthyridines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and sodium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound followed by morpholine.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Triflyloxy-2,6-naphthyridine
Materials:
-
2,6-Naphthyridin-1(2H)-one (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Pyridine or another suitable base (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 2,6-Naphthyridin-1(2H)-one in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude triflate, which can be used in subsequent coupling reactions, often without further purification.
References
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2,6-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key cytotoxicity assays for evaluating novel compounds derived from the 2,6-naphthyridine scaffold, a promising class of molecules in anticancer research. While direct cytotoxicity data for derivatives of 1-Bromo-2,6-naphthyridine, a key synthetic intermediate, is limited in publicly available literature, this guide utilizes data from structurally related 2,6-naphthyridine analogs to illustrate the application and comparison of essential cytotoxicity assays. We will delve into the principles of these assays, present comparative data, provide detailed experimental protocols, and visualize relevant signaling pathways.
Introduction to 2,6-Naphthyridine Derivatives in Cancer Research
The 2,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to target and inhibit key protein kinases that are often dysregulated in cancer, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[1] Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][3][4] The evaluation of the cytotoxic effects of these novel compounds is a crucial first step in the drug discovery pipeline. This guide focuses on three commonly employed cytotoxicity assays: the MTT assay, the LDH assay, and apoptosis assays.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected 2,6-naphthyridine derivatives against various human cancer cell lines, as determined by the MTT assay. This data serves as a reference for the potential potency of this class of compounds.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound A | FGFR4 | Huh7 (Liver Cancer) | 0.023 | [1] |
| Compound B | CK2 | HCT116 (Colon Cancer) | 0.05 | [1] |
| Compound C | Not Specified | HeLa (Cervical Cancer) | 0.7 | [5][6] |
| Compound C | Not Specified | HL-60 (Leukemia) | 0.1 | [5][6] |
| Compound C | Not Specified | PC-3 (Prostate Cancer) | 5.1 | [5][6] |
| Colchicine (Reference) | Tubulin | HeLa (Cervical Cancer) | 23.6 | [5] |
| Colchicine (Reference) | Tubulin | HL-60 (Leukemia) | 7.8 | [5] |
| Colchicine (Reference) | Tubulin | PC-3 (Prostate Cancer) | 19.7 | [5] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in cytotoxicity testing. Below are detailed protocols for three standard assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity and cytolysis.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[18]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanisms of action of 2,6-naphthyridine derivatives, the following diagrams are provided.
Workflow for assessing compound cytotoxicity.
Targeted signaling pathways.
Conclusion
The selection of an appropriate cytotoxicity assay is critical for the accurate evaluation of novel anticancer compounds such as 2,6-naphthyridine derivatives. The MTT assay provides a robust measure of metabolic activity and cell viability, the LDH assay offers a direct assessment of membrane integrity and cell death, and apoptosis assays provide detailed insights into the mechanism of cell death. By employing a combination of these assays, researchers can obtain a comprehensive understanding of the cytotoxic and cytostatic effects of their compounds. The data on existing 2,6-naphthyridine analogs suggest that this scaffold holds significant promise, and further investigation into derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. static.igem.org [static.igem.org]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide: Microwave-Assisted Versus Conventional Synthesis of 2,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-naphthyridine and its derivatives, a scaffold of significant interest in medicinal chemistry, has traditionally been approached through multi-step conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times, improved yields, and alignment with the principles of green chemistry. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Microwave vs. Conventional Heating
Microwave synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of 2,6-naphthyridines, primarily in terms of dramatically reduced reaction times and often higher product yields.[1]
| Parameter | Microwave Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours to Days |
| Yield | Generally Higher | Often Lower |
| Energy Consumption | Lower | Higher |
| Solvent Usage | Can often be reduced | Typically requires larger volumes |
| Purity | High | Variable, may require more purification |
| Environmental Impact | More eco-friendly | Less eco-friendly |
Experimental Data Summary
The following table summarizes the key quantitative data for a multi-step synthesis of 2,6-naphthyridine, comparing the microwave-assisted approach with traditional conventional heating methods. The data for the microwave synthesis is primarily drawn from the work of Srivastava et al., which highlights the efficiency of this method.[1] Data for conventional methods has been compiled from various sources describing similar transformations.
| Reaction Step | Method | Reagents & Conditions | Reaction Time | Yield (%) |
| 1. Formation of 3-Amino-1-bromo-2,6-naphthyridine | Microwave | 4-Cyano-3-pyridylacetonitrile, Anhydrous HBr, Microwave Irradiation | Few minutes | 80.3 |
| Conventional | 4-Cyano-3-pyridylacetonitrile, Anhydrous HBr in ether | Several hours | ~70-80 | |
| 2. Formation of 1,3-Dibromo-2,6-naphthyridine | Microwave | 3-Amino-1-bromo-2,6-naphthyridine, NaNO₂, HBr, Microwave Irradiation | Few minutes | 72 |
| Conventional | 3-Amino-1-bromo-2,6-naphthyridine, NaNO₂, HBr | 1-2 hours | ~70 | |
| 3. Formation of 1,3-Dihydrazino-2,6-naphthyridine | Microwave | 1,3-Dibromo-2,6-naphthyridine, 85% Hydrazine hydrate, Dioxane, 125°C | 6 minutes | 86.0 |
| Conventional (Reflux) | 1,3-Dibromo-2,6-naphthyridine, 85% Hydrazine hydrate, Dioxane, Reflux | Several hours | Lower than room temp. method | |
| Conventional (Room Temp) | 1,3-Dibromo-2,6-naphthyridine, 85% Hydrazine hydrate, Dioxane, Room Temperature | 24 hours | Quantitative | |
| 4. Formation of 2,6-Naphthyridine | Microwave | 1,3-Dihydrazino-2,6-naphthyridine, 10% CuSO₄, Acetic acid, Water, Microwave Irradiation | Few minutes | 83 |
| Conventional | 1,3-Dihydrazino-2,6-naphthyridine, 10% CuSO₄, Acetic acid, Water, Boiling | 15 minutes | 93.0 |
Experimental Workflows
The following diagrams illustrate the general workflows for both microwave-assisted and conventional synthesis of 2,6-naphthyridines.
References
A Comparative Guide to In Silico Docking of 2,6-Naphthyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of in silico docking studies for two notable 2,6-naphthyridine-based inhibitors against their respective protein kinase targets: Compound 11, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and Compound 2, a potent inhibitor of Casein Kinase 2 (CK2).
Performance Comparison of 2,6-Naphthyridine Inhibitors
The following table summarizes the in silico and in vitro performance of selected 2,6-naphthyridine-based inhibitors against their primary kinase targets. While direct comparative in silico binding energy values for Compound 11 and Compound 2 are not explicitly detailed in the primary literature, their high potency is substantiated by low nanomolar IC50 values. For a quantitative docking comparison, a third 2,6-naphthyridine derivative targeting Topoisomerase II is included.
| Compound ID | Target Protein | PDB ID of Target | In Silico Binding Energy (kcal/mol) | In Vitro Activity (IC50) | Key Interactions | Reference |
| Compound 11 | FGFR4 | 7VJL (model base) | Not explicitly reported | 1.1 nM (FGFR4) | Hinge region binding | [1] |
| Compound 2 | CK2α | 8BGC | Not explicitly reported | <22 nM (CK2α) | Hinge region binding, interaction with catalytic lysine | [2][3][4][5] |
| Derivative 7 | Topoisomerase II | 3QX3 | -8.50 | 14.62 µM (HeLa cells) | Intercalation and interaction with key active site residues | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico docking studies. Below are the generalized and specific protocols for docking 2,6-naphthyridine inhibitors against FGFR4 and CK2.
General In Silico Docking Workflow
A typical workflow for molecular docking studies involves several key stages, from the preparation of the protein and ligand to the analysis of the resulting poses.
Docking Protocol for FGFR4 with Compound 11
This protocol is based on the study by Oh et al. (2024), which identified Compound 11 as a potent FGFR4 inhibitor.[1]
-
Protein Preparation : The crystal structure of FGFR4 in complex with a known inhibitor (e.g., PDB ID: 7VJL) is used as the starting point.[7] The protein structure is prepared using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation : The 3D structure of Compound 11 is generated and optimized using a suitable force field (e.g., OPLS).
-
Grid Generation : A receptor grid is defined around the ATP-binding site of FGFR4, typically centered on the co-crystallized ligand to define the search space for the docking algorithm.
-
Molecular Docking : Docking is performed using software such as GLIDE (Schrödinger) or AutoDock Vina.[8] For covalent inhibitors, a covalent docking protocol targeting a specific residue (e.g., Cys552 in FGFR4) may be employed.[1]
-
Pose Analysis : The resulting docking poses are analyzed based on their docking score or binding energy. The best-scoring pose is visually inspected to evaluate key interactions with the hinge region and other important residues in the FGFR4 active site.
Docking Protocol for CK2α with Compound 2
This protocol is derived from the work by Davis-Gilbert et al. (2023), which reported the co-crystal structure of Compound 2 with CK2α.[2][3][4][5]
-
Protein Preparation : The high-resolution crystal structure of the human CK2α catalytic subunit in complex with Compound 2 (PDB ID: 8BGC) is obtained from the Protein Data Bank.[4] For redocking validation, the ligand (Compound 2) is removed from the active site. The protein is then prepared by adding hydrogens and assigning charges.
-
Ligand Preparation : The 3D structure of Compound 2 is extracted from the PDB file or drawn and energy-minimized.
-
Grid Generation : The docking grid is centered on the ATP-binding site, defined by the position of the co-crystallized inhibitor. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
Molecular Docking : A docking program like GOLD or AutoDock is used to dock Compound 2 into the prepared CK2α structure.[9] The docking parameters are set to allow for flexible ligand conformations.
-
Pose Analysis : The predicted binding poses are compared to the crystallographic pose of Compound 2. The root-mean-square deviation (RMSD) is calculated to validate the docking protocol. The interactions, such as hydrogen bonds with the hinge region (e.g., Val116) and the conserved lysine (Lys68), are analyzed.[2][9]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the 2,6-naphthyridine inhibitors discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Regioselective Synthesis and Analysis of Substituted 2,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The precise substitution pattern on this bicyclic system is often crucial for its therapeutic efficacy, making the regioselective synthesis of its derivatives a key challenge in medicinal chemistry. This guide provides an objective comparison of common synthetic strategies for preparing substituted 2,6-naphthyridines, with a particular focus on the analysis and differentiation of the resulting regioisomers. Experimental data is presented to support the comparison, and detailed protocols for key reactions and analytical techniques are provided.
Comparison of Synthetic Methodologies
The synthesis of substituted 2,6-naphthyridines can be approached through various methods, each with its own advantages and disadvantages concerning reaction conditions, substrate scope, and, most importantly, regioselectivity. Here, we compare two prominent methods: the classical Friedländer Annulation and a modern Microwave-Assisted Synthesis.
Table 1: Comparison of Synthetic Routes to Substituted 2,6-Naphthyridines
| Feature | Friedländer Annulation | Microwave-Assisted Synthesis |
| General Principle | Condensation of an aminopyridine-carbaldehyde or -ketone with a compound containing an active methylene group. | Use of microwave irradiation to accelerate the reaction between a substituted pyridylacetonitrile and an acyl halide or anhydride, followed by cyclization. |
| Reaction Time | Typically several hours to days. | Generally a few minutes to an hour.[1] |
| Typical Yields | Variable, often moderate to good. | Generally good to excellent.[1] |
| Regioselectivity | Can be an issue with unsymmetrical ketones, leading to mixtures of regioisomers. The choice of catalyst (acidic or basic) can influence the regiochemical outcome.[2][3][4] | Can also produce regioisomers depending on the cyclization step. However, specific examples show good selectivity. |
| Scalability | Generally scalable, though longer reaction times can be a drawback. | Can be challenging to scale up due to limitations of microwave reactors. |
| Environmental Impact | Often requires high temperatures and organic solvents for extended periods. | Generally considered a "green" chemistry approach due to reduced reaction times and often less solvent usage.[1] |
Analysis of Regioisomers
The unambiguous identification and quantification of regioisomers are critical for structure-activity relationship (SAR) studies and for ensuring the purity of drug candidates. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Techniques for the Differentiation of 2,6-Naphthyridine Regioisomers
| Technique | Principle | Application and Data Interpretation |
| ¹H and ¹³C NMR Spectroscopy | Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which differs between regioisomers. | Comparison of the aromatic region of the ¹H NMR spectrum is often the first step. Differences in chemical shifts and splitting patterns of the pyridine protons can help distinguish isomers. ¹³C NMR provides information on the carbon skeleton. |
| 2D NMR (COSY, NOESY, HMBC) | Correlation spectroscopy (COSY) reveals proton-proton coupling networks. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. | NOESY is particularly powerful for distinguishing regioisomers by identifying through-space interactions between substituents and the naphthyridine core protons. For example, an NOE between a substituent's proton and a specific proton on the naphthyridine ring can confirm the substitution pattern.[5] HMBC can help in assigning quaternary carbons and confirming the connectivity of the rings. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the isomers between a stationary phase and a mobile phase. | Reversed-phase HPLC with C18 columns is commonly used. The polarity difference between regioisomers, although often small, can be sufficient for separation. Method development may involve varying the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH.[6][7] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | GC can be effective for the separation of less polar and more volatile naphthyridine derivatives. The choice of the column (stationary phase) is crucial for achieving good resolution between isomers.[8] |
| Mass Spectrometry (MS) | Fragmentation patterns of regioisomers can be different, allowing for their differentiation. | While regioisomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be distinct. This can be used for identification, especially when coupled with a separation technique like LC-MS or GC-MS. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine[1]
This protocol describes a microwave-assisted synthesis that can potentially lead to two regioisomers, 3-amino-1-bromo-2,6-naphthyridine and 1-amino-3-bromo-2,6-naphthyridine. The characterization data is used to confirm the formation of the desired 3-amino-1-bromo isomer.
Materials:
-
4-Cyano-3-pyridylacetonitrile
-
Anhydrous Hydrogen Bromide (gas)
-
Dry Ether
-
Commercial/Kitchen Microwave Oven
Procedure:
-
Suspend 4-cyano-3-pyridylacetonitrile (6.2 g, 0.043 moles) in 100 ml of dry ether in a vessel suitable for microwave irradiation.
-
Cool the suspension to between -5°C and 0°C in a dry ice-methanol bath.
-
Bubble anhydrous hydrogen bromide gas through the stirred suspension.
-
Place the reaction vessel in a microwave oven and irradiate for a few minutes. The exact time and power will depend on the microwave used and should be optimized.
-
After the reaction is complete (monitored by TLC), the resulting yellow precipitate is filtered and washed with small portions of water.
-
The crude product is recrystallized from methanol to yield 3-amino-1-bromo-2,6-naphthyridine as yellow needles.
Yield: 80.3%
Analysis of Regioisomers: The formation of 3-amino-1-bromo-2,6-naphthyridine over its 1-amino-3-bromo regioisomer is confirmed by ¹H NMR spectroscopy. The NMR spectrum of the cyclized product shows two singlets in the aromatic region corresponding to the isolated protons H-4 and H-5. The assignment of these protons is based on analogy with isoquinoline, where H-1 (equivalent to H-5 in 2,6-naphthyridine) appears at a lower field. Further confirmation is obtained from the NMR spectrum of the catalytically reduced product (de-brominated), which shows a new singlet for the proton that replaced the bromine atom at the 1-position.
Protocol 2: Analysis of Regioisomers by 2D NOESY NMR
This protocol provides a general workflow for using 2D NOESY to distinguish between two hypothetical regioisomers: 1-methyl-4-phenyl-2,6-naphthyridine and 3-methyl-4-phenyl-2,6-naphthyridine.
Materials:
-
Sample of the synthesized substituted 2,6-naphthyridine mixture
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer with 2D capabilities
Procedure:
-
Prepare an NMR sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. Key parameters to consider are the mixing time (typically 200-800 ms for small molecules) and the number of scans.
-
Process the 2D NOESY data to obtain a contour plot.
-
Analyze the cross-peaks in the NOESY spectrum.
Data Interpretation:
-
For 1-methyl-4-phenyl-2,6-naphthyridine: Expect to see a NOE cross-peak between the protons of the methyl group at the 1-position and the proton at the 8-position of the naphthyridine ring. Also, a cross-peak between the ortho-protons of the phenyl group at the 4-position and the proton at the 5-position of the naphthyridine ring should be observed.
-
For 3-methyl-4-phenyl-2,6-naphthyridine: Expect a NOE cross-peak between the protons of the methyl group at the 3-position and the ortho-protons of the phenyl group at the 4-position. No NOE is expected between the methyl group and the proton at the 8-position.
The presence or absence of these key NOE correlations provides unambiguous evidence for the correct regioisomeric structure.
Mandatory Visualizations
Synthetic Pathway Comparison
Caption: Comparison of Friedländer and Microwave-Assisted synthetic routes.
Regioisomer Analysis Workflow
Caption: General workflow for the separation and analysis of regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Structural assignment of 2,6- and 2,7-disubstituted naphthalenes and prediction of (13)C nuclear magnetic resonance chemical shifts: applications of topology and two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. vurup.sk [vurup.sk]
Safety Operating Guide
Proper Disposal of 1-Bromo-2,6-naphthyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Bromo-2,6-naphthyridine based on general safety protocols for halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound (CAS RN: 81044-15-7) was not located; therefore, these procedures should be adapted in accordance with your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A fully buttoned lab coat.[1]
II. Waste Identification and Segregation
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.
-
Classification: this compound is a brominated heterocyclic organic compound. As such, all waste containing this substance must be classified as halogenated organic waste .[3][4]
-
Segregation:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[5][6] Mixing these waste streams can complicate disposal procedures and increase costs.[6]
-
Do not dispose of this compound or its waste solutions down the drain.
-
Solid waste contaminated with this compound (e.g., gloves, filter paper, absorbent pads) should be collected separately in a designated solid halogenated waste container.
-
III. Waste Collection and Containerization
-
Container Selection: Use only compatible, properly designated, and clearly labeled waste containers. These are typically provided by your institution's EHS department and are often made of high-density polyethylene (HDPE).[7]
-
Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" before adding any waste.[3]
-
List all constituents of the waste stream on the container's label, including the full chemical name "this compound" and any solvents used.[5] Do not use abbreviations or chemical formulas.[5]
-
Record the date when waste is first added to the container.[1]
-
-
Storage:
IV. Disposal Procedures
The final disposal of chemical waste is managed by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Request for Pickup: Once the waste container is full (not exceeding 90% capacity) or has been stored for the maximum allowable time (typically 3 months), submit a chemical waste pickup request to your EHS department.[8][9]
-
Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic byproducts like hydrogen bromide.[10]
V. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Small Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[1] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.
Quantitative Data for Halogenated Waste Management
| Parameter | Guideline | Rationale |
| Halogen Content Threshold | < 2% for non-halogenated classification | Defines the boundary for segregating waste streams.[9][11] |
| Waste Container Fill Level | Max. 90% of container capacity | Prevents spills from expansion and facilitates safe handling.[8][9] |
| Satellite Accumulation Area Limit (Hazardous Waste) | Max. 55 gallons | Regulatory limit for temporary storage of hazardous waste in a lab.[7] |
| Satellite Accumulation Area Limit (Acutely Toxic Waste) | Max. 1 quart (liquid) or 1 kg (solid) | Stricter limit for particularly hazardous materials.[7] |
| Waste Storage Time Limit | Max. 3 months | Ensures timely disposal and prevents degradation of containers or waste.[8] |
Experimental Protocol: Waste Segregation and Collection
-
Preparation: Before starting experimental work, designate and label two separate waste containers: one for "Halogenated Organic Waste (Liquid)" and one for "Halogenated Organic Waste (Solid)".
-
Liquid Waste Collection: During the experiment, collect all liquid residues containing this compound, including reaction mixtures and solvent rinses (e.g., from glassware), in the designated halogenated liquid waste container.
-
Solid Waste Collection: Place all contaminated solid materials, such as weighing paper, gloves, and absorbent pads, into the designated halogenated solid waste container.
-
Container Sealing and Storage: After completing the experimental work, ensure the lids of both waste containers are securely fastened. Store the containers in the designated satellite accumulation area.
-
Disposal Request: Monitor the fill level of the containers. When a container reaches 90% capacity or the 3-month storage limit, complete and submit a hazardous waste pickup request form to your institution's EHS department.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Operational Guide for Handling 1-Bromo-2,6-naphthyridine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromo-2,6-naphthyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated organic compounds and should be implemented to ensure a safe laboratory environment.
Hazard Assessment
While specific toxicological data for this compound is not extensively documented, it is prudent to treat it as a hazardous substance based on data from structurally similar compounds. Potential hazards include:
-
Harmful if swallowed.[1]
The chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, caution is advised, and exposure should be minimized.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | ANSI Z87.1-2003 or EN 166 | To protect eyes from splashes and airborne particles.[3] |
| Hand Protection | Chemically resistant gloves. Given the lack of specific data for this compound, nitrile or neoprene gloves are a reasonable starting point. For compounds with unknown toxicity, double gloving with a flexible laminate glove (e.g., Silver Shield) under a heavy-duty outer glove is recommended. | Inspect gloves prior to use. | To prevent skin contact.[4] |
| Body Protection | Flame-resistant lab coat. | --- | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used when engineering controls are insufficient, or when handling the powder outside of a fume hood. | NIOSH (US) or CEN (EU) approved | To prevent inhalation of dust or vapors. |
Handling and Storage Protocol
Safe Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and contaminating drains.
-
Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a universal binder.[2][6] For solid spills, carefully sweep up the material without creating dust.
-
Collect: Place the absorbed material or swept-up solid into a suitable, labeled, and sealed container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.
-
All waste containing this chemical must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[7]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste , as this complicates and increases the cost of disposal.[7][8]
Step-by-Step Disposal Protocol:
-
Pure or Unused Chemical: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[7]
-
Contaminated Materials:
-
Solids (e.g., gloves, weighing paper): Place in a sealed bag and deposit into the solid "Halogenated Organic Waste" container.[7]
-
Sharps (e.g., needles): Dispose of in a designated sharps container for hazardous chemical waste.
-
Glassware: Rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the liquid "Halogenated Organic Waste" container. After the initial rinse, the glassware can be washed according to standard laboratory procedures.[7]
-
-
Container Management:
-
Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure lid.[7][9]
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added, including the full chemical name and accumulation start date.[8][9]
-
Keep the waste container closed when not in use and store it in a designated satellite accumulation area with secondary containment.[8][9]
-
-
Final Disposal:
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. fishersci.fr [fishersci.fr]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
